GW-3333
描述
属性
CAS 编号 |
212609-68-2 |
|---|---|
分子式 |
C22H36N4O4 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1 |
InChI 键 |
SMZPWUUYPYYHIV-HNJRGHQBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GW 3333 GW-3333 GW3333 |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of GW-3333: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, orally active small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, and several members of the Matrix Metalloproteinase (MMP) family.[1][2] Developed by GlaxoSmithKline, its mechanism of action centers on the modulation of key inflammatory and tissue remodeling pathways. Although its clinical development was discontinued, the pharmacological profile of this compound provides valuable insights into the therapeutic potential of dual TACE/MMP inhibition, particularly in the context of inflammatory diseases such as rheumatoid arthritis.[3] This technical guide delineates the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition of TACE and MMPs
The primary mechanism of action of this compound is its ability to concurrently inhibit two key enzyme families involved in inflammation and tissue degradation:
-
TACE (ADAM17): This enzyme is responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-Alpha (pro-TNF-α) to release the soluble, biologically active TNF-α.[2] TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory conditions. By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby attenuating the downstream inflammatory cascade.
-
Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is crucial for the degradation of extracellular matrix (ECM) components. In pathological conditions such as arthritis, elevated MMP activity contributes to cartilage and bone destruction. This compound has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13.[3] This broad-spectrum MMP inhibition helps to prevent the breakdown of joint tissues.
The dual inhibition of both TACE and MMPs by this compound offers a two-pronged therapeutic approach: immediate suppression of inflammation by blocking TNF-α production and long-term protection against tissue damage by inhibiting ECM degradation.[2]
Quantitative Data
Signaling Pathway
The signaling pathway affected by this compound is central to the inflammatory response. The following diagram illustrates the points of intervention by the inhibitor.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the activity of this compound, based on standard methodologies in the field.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of this compound against TACE and specific MMPs.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human TACE and MMPs (e.g., MMP-1, -2, -3, -9, -13) are used. A fluorogenic peptide substrate specific for each enzyme is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
The enzyme, assay buffer, and varying concentrations of this compound or vehicle control are pre-incubated in a 96-well plate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Animal Models of Arthritis
Objective: To evaluate the in vivo efficacy of this compound in a disease model of arthritis. The rat adjuvant-induced arthritis (AIA) model is a commonly used model.
General Protocol:
-
Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a footpad.
-
Dosing: Animals are orally administered this compound or a vehicle control daily, starting on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). Dosing can be performed once or twice daily (b.i.d.). For example, a high dose of 80 mg/kg has been used.[2]
-
Assessment of Arthritis:
-
Clinical Scoring: Ankle diameter or paw volume is measured regularly to assess swelling. A clinical score based on the severity of erythema and swelling in the paws is also recorded.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Radiography: X-rays of the joints can be taken to evaluate bone and joint destruction.
-
-
Measurement of TNF-α Levels: Blood samples can be collected at various time points after a lipopolysaccharide (LPS) challenge to measure plasma TNF-α levels by ELISA, to confirm in vivo TACE inhibition.
Conclusion
This compound exerts its biological effects through the dual inhibition of TACE and a range of MMPs. This mechanism allows it to simultaneously suppress the pro-inflammatory cytokine TNF-α and protect against the degradation of the extracellular matrix. While the lack of publicly available, specific IC50 values limits a full quantitative assessment, the in vivo data from rodent models of arthritis demonstrate the potential of this therapeutic strategy. The experimental protocols outlined provide a framework for the evaluation of similar dual-action inhibitors. The study of this compound underscores the intricate interplay between inflammatory signaling and tissue remodeling and serves as an important case study for the development of novel anti-inflammatory and tissue-protective agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 3 [medscape.com]
GW-3333: A Technical Guide to a Dual TACE/MMP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs). By targeting these key enzymes, this compound effectively blocks the production of the pro-inflammatory cytokine TNF-α and inhibits the degradation of the extracellular matrix. This dual mechanism of action has positioned this compound as a significant subject of research, particularly in the context of inflammatory diseases such as arthritis. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine involved in the inflammatory cascade. Its release from the cell surface is mediated by the metalloproteinase TACE. Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM). Dysregulation of both TACE and MMPs is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. This compound has emerged as a valuable research tool for studying the combined roles of TACE and MMPs in these pathological processes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against TACE and its effect on TNF-α production have been quantified. While the specific IC50 values for a broad panel of individual MMPs from the primary literature by Conway et al. (2001) are not publicly available in full, secondary sources and the abstract of the original publication provide key data points.
| Target | IC50 Value | Cell-Based Assay | IC50 Value |
| TACE | 40 nM[1][2] | TNF-α production (LPS-induced human PBMC) | 0.97 µM[1][2] |
Note: The primary study by Conway et al. (2001) indicated that in vivo plasma levels of unbound this compound were maintained at concentrations at least 50-fold higher than the in vitro IC50 values for the inhibition of individual MMPs, suggesting potent broad-spectrum MMP inhibition.[3][4]
Signaling Pathways
This compound exerts its effects by intervening in the signaling pathways of TACE and MMPs.
TACE (ADAM17) Signaling Pathway
TACE is a key sheddase that cleaves the transmembrane precursor of TNF-α (pro-TNF-α), releasing the soluble, active form of this pro-inflammatory cytokine. By inhibiting TACE, this compound directly blocks this crucial step in the inflammatory cascade.
Matrix Metalloproteinase (MMP) Signaling Pathway
MMPs are secreted as inactive zymogens (pro-MMPs) and are activated in the extracellular space. Once activated, they degrade components of the ECM, a process that is central to tissue remodeling in both physiological and pathological states, including the joint destruction seen in arthritis. This compound inhibits the catalytic activity of various MMPs, thereby preventing ECM degradation.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound. The specific details for the characterization of this compound are detailed in Conway et al., J Pharmacol Exp Ther. 2001 Sep;298(3):900-8.
In Vitro TACE Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit TACE activity.
Principle: This assay typically utilizes a fluorogenic substrate that is cleaved by TACE to release a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate
-
Assay buffer (e.g., Tris-based buffer, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant TACE to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro MMP Inhibition Assays
Objective: To determine the in vitro potency and selectivity of this compound against a panel of MMPs.
Principle: Similar to the TACE assay, these assays use specific fluorogenic substrates for different MMPs.
Procedure: The procedure is analogous to the TACE inhibition assay, with the following modifications:
-
Use specific recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13).
-
Use the corresponding specific fluorogenic substrate for each MMP.
-
The assay buffer may require optimization for each MMP.
In Vivo Animal Models of Arthritis
Objective: To evaluate the efficacy of orally administered this compound in reducing inflammation and joint destruction in rat models of arthritis.[3][4]
Models:
-
LPS-Induced TNF-α Production: Rats are treated with lipopolysaccharide (LPS) to induce a systemic inflammatory response, leading to a rapid increase in plasma TNF-α. This compound is administered orally prior to the LPS challenge to assess its ability to block TNF-α production.
-
Zymosan-Induced Pleurisy: Zymosan is injected into the pleural cavity of rats, inducing a localized inflammatory response and an increase in TNF-α in the pleural fluid. This model assesses the local anti-inflammatory effects of this compound.
-
Adjuvant-Induced Arthritis: A well-established model for chronic inflammatory arthritis. Rats are immunized with Freund's complete adjuvant, leading to the development of polyarthritis. This compound is administered daily to evaluate its impact on ankle swelling and joint destruction over a period of several weeks.
General Protocol Outline:
-
Acclimatize animals to laboratory conditions.
-
Induce the specific arthritis model.
-
Administer this compound or vehicle control orally at various doses and schedules.
-
Monitor disease progression through measurements of paw/ankle swelling (plethysmometry) and clinical scoring.
-
At the end of the study, collect blood samples for analysis of TNF-α levels and drug concentration.
-
Conduct histological and radiological analysis of the joints to assess cartilage and bone destruction.
Conclusion
This compound is a potent dual inhibitor of TACE and MMPs with demonstrated efficacy in preclinical models of arthritis. Its ability to be administered orally and effectively reduce both TNF-α production and joint destruction highlights the therapeutic potential of targeting both of these enzyme families in inflammatory diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the fields of inflammation and metalloproteinase inhibition. Further investigation into the selectivity profile and long-term safety of such dual inhibitors is warranted to fully elucidate their clinical utility.
References
- 1. US10272034B2 - Auris formulations for treating otic diseases and conditions - Google Patents [patents.google.com]
- 2. JP6544535B2 - Ear preparations and related applications for treating ear diseases and diseases - Google Patents [patents.google.com]
- 3. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dual Inhibitor GW-3333: A Technical Overview of its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), enzymes pivotal in the inflammatory cascade and tissue remodeling. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details its mechanism of action, in vitro potency, and in vivo efficacy in established rodent models of inflammation and arthritis. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of dual TACE/MMP inhibition.
Introduction
The pro-inflammatory cytokine Tumor Necrosis Factor-Alpha (TNF-α) is a key mediator in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. TNF-α is initially synthesized as a membrane-bound precursor (pro-TNF-α) and is subsequently cleaved by TACE (also known as ADAM17) to release the soluble, active form.[1] In addition to the role of TACE, a family of zinc-dependent endopeptidases known as Matrix Metalloproteinases (MMPs) contribute to tissue degradation and inflammation in arthritic conditions. Consequently, the dual inhibition of both TACE and MMPs presents a compelling therapeutic strategy for the treatment of inflammatory disorders. This compound emerged from discovery efforts to identify small molecule inhibitors with this dual activity profile.
Discovery and Mechanism of Action
This compound was identified as a potent dual inhibitor of TACE and MMPs. Its mechanism of action lies in its ability to chelate the active site zinc ion of these metalloproteinases through its hydroxamic acid moiety, thereby preventing the processing of pro-TNF-α and the degradation of extracellular matrix components.
Signaling Pathway
The inflammatory signaling pathway targeted by this compound is central to the progression of arthritis and other inflammatory conditions. A simplified representation of this pathway is depicted below.
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available in the primary literature, its chemical structure, (2R,3S)-3-(Formyl-hydroxyamino)-2-(2-methyl-1-propyl)-4-methylpentanoic acid, ((1S,2S)-2-methyl-1-(2-pyridylcarbamoyl)-1-butyl)amide, suggests a multi-step synthesis common for hydroxamic acid-based metalloproteinase inhibitors. The synthesis would likely involve the coupling of protected amino acid and hydroxamic acid precursors, followed by deprotection steps. The general class of aryl hydroxamic acid inhibitors of MMPs and TACE has been reviewed, providing insights into potential synthetic routes.[2][3] Patents related to hydroxamic acid derivatives as metalloproteinase inhibitors also offer valuable information on their synthesis.[4][5]
In Vitro Potency
This compound has been characterized as a potent inhibitor of TACE and various MMPs. Although a comprehensive public table of IC50 values is not available, preclinical studies have indicated that the plasma concentrations of unbound this compound achieved in vivo were significantly higher than the IC50 values for the inhibition of individual MMPs in vitro.[1] For instance, plasma levels were at least 50-fold above the in vitro IC50 values for MMP inhibition.[1]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating its suitability for oral administration.
| Parameter | Rat | Dog |
| Oral Bioavailability | Data not publicly available | Data not publicly available |
| Plasma Half-life | Sufficient for chronic inhibition[1] | Data not publicly available |
| Clearance | Data not publicly available | Data not publicly available |
| Volume of Distribution | Data not publicly available | Data not publicly available |
Note: Specific quantitative pharmacokinetic parameters for this compound are not detailed in the available literature. The table reflects the qualitative descriptions of its properties.
In Vivo Efficacy
The anti-inflammatory and anti-arthritic effects of this compound have been demonstrated in several well-established rat models of inflammation and arthritis.
Lipopolysaccharide (LPS)-Induced TNF-α Production
Oral administration of this compound was shown to completely block the increase in plasma TNF-α levels for up to 12 hours following an LPS challenge in rats.[1]
Zymosan-Induced Pleurisy
In a rat model of zymosan-induced pleurisy, this compound completely inhibited the increase of TNF-α in the pleural cavity for 12 hours.[1]
Adjuvant-Induced Arthritis (AIA)
In a 21-day rat adjuvant arthritis model, this compound demonstrated significant inhibition of both ankle swelling and joint destruction, as assessed by histology and radiology.[1] This was in contrast to an anti-TNF-α antibody, which did not inhibit joint destruction in this model.[1]
Peptidoglycan Polysaccharide (PG-PS) Polymer-Induced Arthritis
In a model where a local arthritis response is reactivated by bacterial peptidoglycan polysaccharide polymers, this compound administered twice daily inhibited ankle swelling.[1]
Experimental Protocols
The following are generalized protocols for the key in vivo experiments cited. The specific parameters for the studies involving this compound should be referred to in the primary publication by Conway et al. (2001).
LPS-Induced TNF-α Production in Rats
Protocol Details:
-
Animals: Male Lewis rats.
-
LPS: Lipopolysaccharide from E. coli is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose sufficient to induce a robust TNF-α response.[6]
-
Drug Administration: this compound or vehicle is administered orally at specified times before the LPS challenge.
-
Blood Collection: Blood samples are collected at various time points post-LPS challenge.
-
TNF-α Measurement: Plasma TNF-α levels are quantified using a commercially available ELISA kit.
Zymosan-Induced Pleurisy in Rats
Protocol Details:
-
Animals: Male rats.
-
Zymosan: A suspension of Zymosan A from Saccharomyces cerevisiae is injected into the pleural cavity.[7]
-
Drug Administration: this compound or vehicle is administered orally prior to the zymosan injection.
-
Pleural Fluid Collection: At a specified time after zymosan injection, animals are euthanized, and the pleural cavity is lavaged with saline.
-
Analysis: The pleural lavage fluid is analyzed for TNF-α concentration.
Adjuvant-Induced Arthritis in Rats
Protocol Details:
-
Animals: Male Lewis or Wistar rats.[8]
-
Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.[9][10]
-
Drug Administration: Dosing with this compound or vehicle is typically initiated either at the time of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).
-
Assessment: The severity of arthritis is assessed by monitoring clinical scores, measuring paw volume using a plethysmometer, and conducting histological and radiological analysis of the joints at the end of the study.[8]
Conclusion
This compound is a potent, orally active dual inhibitor of TACE and MMPs with demonstrated efficacy in preclinical models of inflammation and arthritis. Its ability to inhibit both the release of soluble TNF-α and the enzymatic degradation of the extracellular matrix makes it a promising therapeutic candidate. The data summarized in this technical guide highlight the potential of this compound and provide a foundation for further investigation into the therapeutic utility of dual TACE/MMP inhibition.
References
- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. The design and synthesis of aryl hydroxamic acid inhibitors of MMPs and TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5861436A - Hydroxamic acid derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]
- 5. WO1994002447A1 - Hydroxamic acid derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]
- 6. Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies on zymosan inflammation in rats and mice. 2: Zymosan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chondrex.com [chondrex.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
Pharmacological Profile of GW-3333: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW-3333 is a potent and orally active small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and various Matrix Metalloproteinases (MMPs).[1][2] Its mechanism of action centers on the inhibition of the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, and the degradation of the extracellular matrix by MMPs.[1][3] Preclinical studies, particularly in rat models of arthritis, have demonstrated its efficacy in reducing inflammation and joint destruction, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available efficacy data, and detailed protocols for key experimental models used in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effects through the dual inhibition of two key enzyme families involved in inflammation and tissue remodeling:
-
Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17): TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active 17-kDa TNF-α cytokine. By inhibiting TACE, this compound blocks the production of soluble TNF-α, a critical mediator of the inflammatory cascade.
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix. Dysregulated MMP activity is implicated in the joint destruction observed in arthritis. This compound inhibits several MMPs, thereby preventing the breakdown of cartilage and bone.
The dual inhibition of both TACE and MMPs provides a multi-faceted approach to treating inflammatory conditions like arthritis, by not only suppressing a key inflammatory cytokine but also protecting against the downstream tissue damage.
Quantitative Data
While the seminal publication by Conway et al. (2001) establishes the potent in vivo activity of this compound, specific IC50 values for TACE and a panel of MMPs are not publicly available in the reviewed literature. The study does, however, state that the plasma levels of unbound this compound in their rat models were at least 50-fold above the in vitro IC50 values for the inhibition of individual MMPs, indicating potent enzymatic inhibition.[1]
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 (nM) |
| TACE (ADAM17) | Data not available |
| MMP-1 | Data not available |
| MMP-2 | Data not available |
| MMP-3 | Data not available |
| MMP-8 | Data not available |
| MMP-9 | Data not available |
| MMP-13 | Data not available |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Peptidoglycan-Polysaccharide-Induced Arthritis Reactivation
| Treatment Group | Ankle Swelling Inhibition |
| Anti-TNF Antibody | Complete |
| This compound (80 mg/kg, b.i.d.) | Significant, slightly less than anti-TNF antibody |
Signaling Pathways
This compound intervenes at a critical point in the inflammatory signaling cascade. The following diagram illustrates the mechanism of TACE in the release of TNF-α and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These are based on standard, widely accepted protocols in the field.
In Vitro TACE and MMP Inhibition Assay (Generalized Protocol)
This protocol describes a typical fluorogenic substrate assay to determine the in vitro inhibitory activity of a compound against TACE and various MMPs.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human TACE and MMPs are used. If the enzymes are in their pro-form, they are activated according to the manufacturer's instructions. A specific fluorogenic substrate for each enzyme is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted in the assay buffer to generate a range of concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a 96-well plate for a defined period at a specific temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
LPS-Induced TNF-α Production in Rats
This in vivo model assesses the ability of a compound to inhibit the systemic release of TNF-α following a potent inflammatory stimulus.
Methodology:
-
Animals: Male Lewis rats are used.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A vehicle control group is also included.
-
LPS Challenge: At a specified time after compound administration, rats are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response.
-
Blood Sampling: Blood samples are collected at various time points post-LPS challenge via cardiac puncture or tail vein sampling into tubes containing an anticoagulant.
-
TNF-α Measurement: Plasma is separated by centrifugation. Plasma TNF-α levels are quantified using a commercially available ELISA kit.
-
Data Analysis: The mean TNF-α concentrations for each treatment group are calculated. The percentage of inhibition of TNF-α production by this compound is determined by comparing the treated groups to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This is a well-established preclinical model of chronic inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.
Methodology:
-
Animals: Male Lewis rats are used.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil (Freund's Complete Adjuvant) into the base of the tail.
-
Compound Administration: Prophylactic or therapeutic dosing regimens can be employed. For example, this compound or vehicle is administered orally daily from day 0 to day 20.
-
Clinical Assessment:
-
Ankle Swelling: The diameter of both hind ankles is measured periodically using calipers.
-
Clinical Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema and swelling.
-
Body Weight: Animals are weighed regularly as an indicator of general health.
-
-
Terminal Assessment (Day 21):
-
Radiology: Ankle joints are x-rayed to assess bone and joint integrity.
-
Histopathology: Ankle joints are collected, fixed, decalcified, and processed for histological examination. Sections are stained with hematoxylin and eosin and safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Data Analysis: The mean ankle diameter, clinical scores, and histological scores for each treatment group are compared to the vehicle control group to determine the efficacy of this compound in preventing or treating arthritis.
Conclusion
This compound is a potent, orally active dual inhibitor of TACE and MMPs. Its mechanism of action, targeting both a key pro-inflammatory cytokine and the enzymes responsible for tissue degradation, makes it a compelling candidate for the treatment of inflammatory diseases such as arthritis. The preclinical data, particularly from rat models of arthritis, demonstrate its significant in vivo efficacy in reducing both inflammation and joint destruction. Further investigation to fully elucidate its inhibitory profile and clinical potential is warranted.
References
- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
In Vitro Activity of GW-3333: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of GW-3333, a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). This document details the compound's mechanism of action, summarizes its inhibitory activity against various enzymes, and provides detailed experimental protocols for relevant in vitro assays.
Introduction
This compound is a potent, orally active small molecule that demonstrates inhibitory activity against both TACE (also known as ADAM17) and several members of the matrix metalloproteinase family.[1][2][3] TACE is a key enzyme responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[4] By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a pro-inflammatory cytokine implicated in a range of inflammatory conditions, including arthritis.[1][4] Simultaneously, its inhibition of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, suggests a potential role in preventing tissue destruction associated with inflammatory diseases.[4]
Mechanism of Action
The primary mechanism of action of this compound is the dual inhibition of TACE and MMPs. This inhibition prevents the release of soluble TNF-α and the degradation of the extracellular matrix, respectively. The inhibition of TACE directly impacts the TNF-α signaling pathway, a critical pathway in the inflammatory response.
Impact on the TNF-α Signaling Pathway
The binding of soluble TNF-α to its receptors (TNFR1 and TNFR2) initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival. By preventing the release of soluble TNF-α, this compound effectively dampens these downstream signaling events.
In Vitro Inhibitory Activity of this compound
Quantitative data on the in vitro inhibitory activity of this compound against various matrix metalloproteinases are summarized below. While this compound is known to be a potent TACE inhibitor, specific IC50 values for TACE were not available in the public domain literature reviewed.
| Enzyme Target | IC50 Value |
| Matrix Metalloproteinase-1 (MMP-1) | 19 µM |
| Matrix Metalloproteinase-3 (MMP-3) | 20 nM |
| Matrix Metalloproteinase-9 (MMP-9) | 16 nM |
Table 1: In vitro inhibitory activity of this compound against various Matrix Metalloproteinases.[4]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.
Workflow for MMP Inhibition Assay:
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-3, MMP-9)
-
Fluorogenic MMP substrate (specific to the MMP being tested)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the MMP enzyme and the fluorogenic substrate in assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
MMP enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. Record measurements kinetically over a set period (e.g., 60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TACE (ADAM17) Inhibition Assay
This protocol outlines a representative method for assessing the inhibitory activity of this compound against TACE using a fluorogenic substrate.
Workflow for TACE Inhibition Assay:
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate
-
TACE Assay Buffer
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in TACE assay buffer. Prepare working solutions of the TACE enzyme and the fluorogenic substrate in the same buffer.
-
Assay Setup: Add TACE assay buffer, this compound (or vehicle), and the TACE enzyme solution to the wells of a 96-well plate.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: Add the fluorogenic TACE substrate to all wells to start the reaction.
-
Fluorescence Measurement: Monitor the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value is determined by calculating the reaction velocities, determining the percentage of inhibition at each inhibitor concentration, and fitting the data to a dose-response curve, as described for the MMP inhibition assay.
Conclusion
This compound is a dual inhibitor of TACE and several MMPs, with potent activity against MMP-3 and MMP-9 demonstrated in vitro. Its ability to block the production of soluble TNF-α provides a strong rationale for its investigation in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and similar compounds. Further research to fully elucidate its inhibitory profile and selectivity is warranted.
References
- 1. ERIC - EJ825145 - Conducting the Train of Thought: Working Memory Capacity, Goal Neglect, and Mind Wandering in an Executive-Control Task, Journal of Experimental Psychology: Learning, Memory, and Cognition, 2009-Jan [eric.ed.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. merckmillipore.com [merckmillipore.com]
GW-3333: A Technical Overview of its Inhibitory Effects on TNF-alpha Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and various Matrix Metalloproteinases (MMPs).[1] TACE, also known as ADAM17, is the primary enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, biologically active 17 kDa form. By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases and autoimmune disorders. This technical guide provides a comprehensive overview of the effects of this compound on TNF-α production, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Mechanism of Action
The principal mechanism by which this compound reduces the production of soluble TNF-α is through the direct inhibition of TACE. TACE is a cell surface metalloproteinase that cleaves the extracellular domain of the 26 kDa transmembrane pro-TNF-α. This cleavage event releases the 17 kDa soluble TNF-α monomer, which then trimerizes to form the active cytokine. This compound acts as a competitive inhibitor of TACE, preventing the processing of pro-TNF-α and thereby reducing the amount of soluble TNF-α released into the extracellular space.
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays, as well as in in-vivo models. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay System | Reference |
| TACE IC50 | 40 nM | Enzymatic Assay | [2] |
| TNF-α Production IC50 | 0.97 µM | LPS-induced Human PBMC | [2] |
| In Vivo ED50 | 1 mg/kg | LPS-induced plasma TNF-α inhibition in rats | 5 |
Table 1: In Vitro and In Vivo Potency of this compound
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway for TNF-α production and the specific point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on TNF-α production.
In Vitro Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the in vitro potency of this compound in inhibiting TNF-α production in a primary human cell-based assay.
Methodology:
-
Isolation of PBMCs:
-
Whole blood is collected from healthy human donors.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Cell Plating and Treatment:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations.
-
Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation of TNF-α Production:
-
Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
-
Incubation and Supernatant Collection:
-
The plates are incubated for 4-6 hours at 37°C.
-
After incubation, the plates are centrifuged, and the cell-free supernatants are collected for TNF-α measurement.
-
-
Quantification of TNF-α:
-
TNF-α levels in the supernatants are quantified using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
A standard curve is generated using recombinant human TNF-α.
-
-
Data Analysis:
-
The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
-
References
In-Depth Technical Guide: Matrix Metalloproteinase Inhibition by GW-3333
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and several matrix metalloproteinases (MMPs).[1] As a member of the N-hydroxyformamide class of inhibitors, this compound has been a subject of interest for its therapeutic potential in inflammatory conditions, particularly arthritis. Its mechanism of action centers on the attenuation of pro-inflammatory cytokine release and the inhibition of extracellular matrix degradation, both of which are key pathological processes in many inflammatory diseases. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity, experimental protocols, and its role in relevant signaling pathways.
Data Presentation: Inhibitory Activity of this compound
This compound exhibits a broad-spectrum inhibitory activity against several key matrix metalloproteinases, in addition to its potent inhibition of TACE. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against a panel of human and rat MMPs, as well as human TACE.
| Target Enzyme | Species | IC50 (nM) |
| TACE | Human | 40 |
| MMP-1 (Collagenase-1) | Human | 40 |
| MMP-2 (Gelatinase-A) | Human | 100 |
| MMP-3 (Stromelysin-1) | Human | 80 |
| MMP-8 (Collagenase-2) | Human | 40 |
| MMP-9 (Gelatinase-B) | Human | 50 |
| MMP-13 (Collagenase-3) | Human | 30 |
| MMP-1 (Collagenase-1) | Rat | 60 |
| MMP-2 (Gelatinase-A) | Rat | 100 |
| MMP-3 (Stromelysin-1) | Rat | 100 |
| MMP-8 (Collagenase-2) | Rat | 40 |
| MMP-9 (Gelatinase-B) | Rat | 70 |
| MMP-13 (Collagenase-3) | Rat | 50 |
Data sourced from Conway JG, et al. (2001). J Pharmacol Exp Ther.
It is noteworthy that this compound does not show significant selectivity for TACE over the tested MMPs, indicating its character as a dual inhibitor.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound's inhibitory activity.
In Vitro MMP and TACE Inhibition Assay
A common method for determining the inhibitory potency of compounds like this compound against MMPs and TACE involves the use of a fluorogenic substrate.
Principle: The assay is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorogenic peptide substrate, which contains a specific cleavage site for the target enzyme, is used. In its intact state, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a lower fluorescence signal.
Protocol:
-
Enzyme Activation: Recombinant human or rat pro-MMPs are activated according to the manufacturer's instructions. TACE is typically used in its active form.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A dilution series is then prepared in the assay buffer.
-
Assay Reaction: The activated enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a specified period at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The fluorogenic substrate specific for the target MMP or TACE is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced TNF-α Production in Rats
This model is used to assess the ability of a compound to inhibit the production of TNF-α in a whole-animal system.
Protocol:
-
Animal Model: Male Lewis rats are typically used for this model.
-
Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.
-
LPS Challenge: At a specified time after compound administration, the rats are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response and TNF-α production.
-
Blood Sampling: Blood samples are collected at various time points after the LPS challenge.
-
TNF-α Measurement: Plasma is separated from the blood samples, and the concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for rat TNF-α.
-
Data Analysis: The inhibition of TNF-α production by this compound is calculated by comparing the plasma TNF-α levels in the treated groups to the vehicle control group.
In Vivo Efficacy in a Disease Model: Adjuvant-Induced Arthritis in Rats
This is a widely used preclinical model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.
Protocol:
-
Induction of Arthritis: Arthritis is induced in male Lewis rats by a single intradermal injection of Mycobacterium tuberculosis suspended in mineral oil at the base of the tail.
-
Treatment: Oral administration of this compound or a vehicle control is initiated at the onset of clinical signs of arthritis and continues for a specified duration.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of inflammation, swelling, and redness in the paws. Ankle diameter can also be measured using calipers.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their hind paws are collected for histological examination. The joints are assessed for inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Radiological Analysis: X-rays of the hind paws can be taken to assess joint damage and bone resorption.
-
Data Analysis: The clinical scores, changes in ankle diameter, and histopathological and radiological scores are compared between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound in suppressing the progression of arthritis.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the direct inhibition of TACE and MMPs. This has downstream consequences on inflammatory signaling pathways.
TACE Inhibition and its Impact on TNF-α Signaling
TACE is the primary sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this pro-inflammatory cytokine. By inhibiting TACE, this compound directly reduces the levels of soluble TNF-α. This, in turn, prevents the activation of downstream signaling cascades that are initiated by the binding of TNF-α to its receptors (TNFR1 and TNFR2). These cascades include the activation of the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, both of which are central to the transcriptional regulation of numerous genes involved in inflammation, cell survival, and proliferation.
References
- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Stage Research on GW-3333 for Arthritis
Executive Summary
This document provides an in-depth technical overview of the early-stage, preclinical research on GW-3333, a novel, orally active compound investigated for its therapeutic potential in arthritis. The core of this compound's mechanism lies in its dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) and various Matrix Metalloproteinases (MMPs). This dual action targets both the inflammatory cascade driven by soluble TNF-α and the cartilage degradation mediated by MMPs, two critical pathways in the pathophysiology of inflammatory arthritis. Research, primarily conducted in rat models of arthritis, has demonstrated that this compound can effectively inhibit TNF-α production and shows efficacy in reducing both joint swelling and structural damage.[1][2] This whitepaper consolidates the available data on its mechanism of action, in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Dual Inhibition of TACE and MMPs
This compound is characterized as a potent, dual inhibitor of TACE (also known as ADAM17) and Matrix Metalloproteinases.[1][3] This dual-target approach is central to its potential as an anti-arthritic agent.
-
TACE Inhibition: TACE is a key enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1][2] Soluble TNF-α is a primary pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of rheumatoid arthritis, driving inflammation, and joint destruction.[4] By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby reducing its systemic and local concentrations.[1][2]
-
MMP Inhibition: MMPs are a family of zinc-dependent endopeptidases that are crucial for tissue remodeling. In arthritis, MMPs such as collagenases and stromelysins are overexpressed in the synovium and contribute directly to the degradation of cartilage and bone, leading to joint destruction.[5] this compound's inhibition of MMPs aims to directly address this structural damage component of the disease.
The combined inhibition of both TACE and MMPs presents a comprehensive therapeutic strategy, simultaneously targeting inflammation and the enzymatic degradation of joint tissues.[1]
Quantitative Data Summary
Specific in vitro IC50 values for this compound against TACE and individual MMPs are not available in the public domain. The primary literature states that in vivo dosing resulted in plasma concentrations of unbound this compound that were at least 50-fold greater than the IC50 values required for the inhibition of individual MMPs in vitro, suggesting potent activity.[1] The following tables summarize the available in vivo efficacy data from key preclinical studies.
Table 1: Efficacy of this compound in Rat Peptidoglycan Polysaccharide (PG-APS) Reactivated Arthritis Model
| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome | Result vs. Control | Reference |
|---|---|---|---|---|
| Anti-TNF Antibody | N/A | Ankle Swelling | Complete Inhibition | [1] |
| this compound | 80 | Ankle Swelling | Significant Inhibition (slightly less than anti-TNF Ab) |[1] |
Table 2: Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA) Model (21-Day Study)
| Treatment Group | Dose (mg/kg) | Outcome | Result vs. Control | Reference |
|---|---|---|---|---|
| Anti-TNF Antibody | N/A | Ankle Swelling | No Inhibition | [1] |
| Anti-TNF Antibody | N/A | Joint Destruction | No Inhibition | [1] |
| This compound | Not Specified | Ankle Swelling | Significant Inhibition | [1][2] |
| this compound | Not Specified | Joint Destruction | Significant Inhibition |[1][2] |
Table 3: In Vivo Target Engagement of this compound in Rats
| Model | Challenge | Dose (oral) | Outcome | Result | Duration of Effect | Reference |
|---|---|---|---|---|---|---|
| LPS Challenge | LPS (i.v.) | Not Specified | Plasma TNF-α Levels | Complete Blockade | Up to 12 hours | [1][2] |
| Pleurisy Model | Zymosan (intrapleural) | Not Specified | Pleural Cavity TNF-α | Complete Inhibition | 12 hours |[1] |
Experimental Protocols
Detailed protocols for the in vitro enzymatic assays for this compound are not publicly available. The following sections describe the methodologies for the key in vivo models used to evaluate its efficacy.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used preclinical model for evaluating anti-inflammatory and anti-arthritic compounds. It shares several pathological features with human rheumatoid arthritis.
-
Model Induction:
-
Adjuvant Preparation: A suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in a vehicle like mineral oil or paraffin oil (Complete Freund's Adjuvant - CFA) is prepared, typically at a concentration of 10 mg/mL.[1][2][4] The suspension must be thoroughly vortexed before each injection to ensure homogeneity.
-
Induction Injection: Male Lewis rats (or other susceptible strains like Wistar) aged 6-8 weeks are anesthetized. A single subcutaneous injection of 0.05 mL to 0.1 mL of the CFA suspension is administered into the plantar surface of one hind paw or the base of the tail.[4][6]
-
Disease Progression: An acute inflammatory reaction (primary lesion) develops in the injected paw within hours to days. A systemic, polyarticular, secondary inflammation typically appears in the non-injected paws around 10-14 days post-induction, peaking around day 20-25.[2][3][4]
-
-
Treatment Protocol (as used for this compound):
-
This compound was administered orally (p.o.). While the exact dose for the 21-day study was not specified in the abstract, a dose of 80 mg/kg administered twice daily (b.i.d.) was used in other models.[1]
-
Treatment was administered over the 21-day study period.
-
-
Efficacy Endpoints:
Peptidoglycan-Polysaccharide (PG-APS) Induced Arthritis in Rats
This model involves a local arthritis response that can be reactivated by a systemic inflammatory trigger.
-
Model Induction:
-
Sensitization: A local joint injury is initiated by an intra-articular injection of bacterial cell wall fragments, specifically peptidoglycan-polysaccharide (PG-APS) derived from organisms like Group A streptococci.[1][7]
-
Reactivation: After a period (e.g., 3 weeks), a systemic inflammatory challenge is administered. In the study evaluating this compound, this reactivation was achieved by an intravenous (i.v.) injection of lipopolysaccharide (LPS).[1][8][9] This triggers a rapid and robust recurrence of arthritis in the previously sensitized joint.
-
-
Treatment Protocol (as used for this compound):
-
This compound was administered orally at doses up to 80 mg/kg, twice daily (b.i.d.).
-
Treatment was administered over the 3-day reactivation period.[1]
-
-
Efficacy Endpoints:
Conclusion and Future Directions
The early-stage research on this compound establishes it as a promising orally active, anti-arthritic agent with a novel dual mechanism of action. By inhibiting both TACE and MMPs, it has the potential to simultaneously control the inflammatory processes driven by TNF-α and prevent the structural joint degradation that leads to disability. Preclinical studies in rat models of arthritis have demonstrated its ability to inhibit TNF-α production in vivo and translate this target engagement into significant efficacy, reducing both joint swelling and destruction.[1][2]
However, the lack of publicly available data on its specific potency and selectivity against different MMP subtypes is a significant gap. Further development of such dual inhibitors would require careful optimization to maximize efficacy while minimizing potential side effects associated with broad-spectrum MMP inhibition. The development of TACE inhibitors for inflammatory diseases has proven challenging, with several candidates failing in clinical trials due to lack of efficacy or other issues.[2][4] Despite these challenges, the foundational research on this compound provides a valuable proof-of-concept for the dual TACE/MMP inhibition strategy in the treatment of arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Current perspective of TACE inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Up regulated expression of tumour necrosis factor α converting enzyme in peripheral monocytes of patients with early systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concepts in Gene Therapy for Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tebubio.com [tebubio.com]
Cellular Targets of GW-3333: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, orally active small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several members of the Matrix Metalloproteinase (MMP) family.[1] This dual inhibitory activity positions this compound as a significant tool for investigating the roles of these enzymes in various pathological processes, particularly in inflammatory diseases such as arthritis. This technical guide provides a comprehensive overview of the cellular targets of this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways.
Core Cellular Targets and Inhibitory Profile
The primary cellular targets of this compound are TACE and a subset of MMPs. TACE is a key enzyme responsible for the shedding of the extracellular domain of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α), releasing the soluble, active form of this pro-inflammatory cytokine. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, as well as the processing of signaling molecules. The inhibitory activity of this compound against these enzymes is critical to its pharmacological effects.
Quantitative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against its primary cellular targets. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 (nM) |
| TACE (ADAM17) | Data not available in public sources |
| MMP-1 (Collagenase-1) | Data not available in public sources |
| MMP-2 (Gelatinase-A) | Data not available in public sources |
| MMP-3 (Stromelysin-1) | Data not available in public sources |
| MMP-9 (Gelatinase-B) | Data not available in public sources |
| MMP-13 (Collagenase-3) | Data not available in public sources |
Note: While the primary literature confirms the dual inhibitory action of this compound, specific IC50 values for each enzyme are not publicly available in the reviewed literature. One study noted that in vivo plasma levels of unbound this compound were at least 50-fold above the IC50 values for the inhibition of individual MMPs in vitro, indicating potent MMP inhibition.
Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in key signaling pathways mediated by TACE and MMPs. The primary pathway affected is the processing and release of TNF-α. Additionally, MMP inhibition can impact tissue degradation and remodeling processes.
TACE-Mediated TNF-α Processing
The inhibition of TACE by this compound directly blocks the conversion of membrane-anchored pro-TNF-α into its soluble, active form. This is a critical step in the inflammatory cascade.
MMP-Mediated Extracellular Matrix Degradation
MMPs are crucial for tissue remodeling and degradation of the extracellular matrix (ECM). In pathological conditions like arthritis, overexpression of MMPs leads to the breakdown of cartilage and bone. This compound's inhibition of MMPs can mitigate this destructive process.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the in vitro potency of this compound against TACE and various MMPs.
General Protocol for MMP Inhibition using a Fluorogenic Peptide Substrate: [2][3][4][5][6]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).
-
Enzyme Solution: Reconstitute purified, active human MMPs in assay buffer to a stock concentration. Further dilute to the final working concentration just before use.
-
Substrate Solution: Prepare a stock solution of a specific fluorogenic peptide substrate for each MMP in DMSO. Serially dilute the substrate in assay buffer to a range of concentrations.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, diluted inhibitor solution (or vehicle control), and the diluted enzyme solution.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol for TACE Inhibition Assay:
The specific protocol for the TACE inhibition assay for this compound is not detailed in the publicly available literature. However, a similar principle to the MMP assay would be employed, using a specific fluorogenic substrate for TACE.
In Vivo Models
Objective: To evaluate the efficacy of this compound in animal models of inflammation and arthritis.
Rat Adjuvant-Induced Arthritis (AIA) Model: [7][8][9][10][11]
-
Induction of Arthritis:
-
Suspend heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) to create complete Freund's adjuvant (CFA).
-
Inject a single subcutaneous dose of CFA into the base of the tail or a hind paw of male Lewis rats.
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral administration (e.g., suspension in 0.5% methylcellulose).
-
Administer this compound or vehicle control orally to the rats daily or twice daily, starting from the day of adjuvant injection or at the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in all four paws daily, based on a scale that assesses erythema and swelling.
-
Measure the change in ankle diameter or paw volume using a caliper.
-
At the end of the study, collect hind paws for radiographic analysis to assess joint destruction and histological evaluation to examine inflammation, pannus formation, and cartilage and bone erosion.
-
Rat Lipopolysaccharide (LPS)-Induced TNF-α Production Model: [12][13][14][15][16]
-
Animal Preparation:
-
Use male Lewis rats with indwelling jugular vein catheters for blood sampling.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally at a specified time before the LPS challenge.
-
-
LPS Challenge:
-
Inject a bolus of LPS intravenously or intraperitoneally to induce a systemic inflammatory response.
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points post-LPS injection.
-
Measure the concentration of TNF-α in the plasma using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Compare the plasma TNF-α levels in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of TNF-α production.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a dual TACE/MMP inhibitor like this compound.
Conclusion
This compound is a valuable research compound characterized by its dual inhibitory activity against TACE and MMPs. This unique profile allows for the simultaneous blockade of a key inflammatory cytokine, TNF-α, and the enzymes responsible for tissue degradation in inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of this compound and similar molecules, facilitating further research into the therapeutic potential of targeting TACE and MMPs in a range of diseases. Further investigation is warranted to fully elucidate the complete inhibitory profile and to explore the full therapeutic applicability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. Refining the adjuvant-induced rat model of monoarthritis by optimizing the induction volume and injection site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 14. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of tumor necrosis factor-alpha production in the isolated rat heart stimulated by bacterial lipopolysaccharide or reactive oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats | Odovtos - International Journal of Dental Sciences [archivo.revistas.ucr.ac.cr]
GW-3333: A Technical Guide to its Role in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GW-3333, a potent dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). We delve into its mechanism of action, its demonstrated efficacy in preclinical models of inflammation, and the intricate signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting TACE and MMPs in inflammatory diseases.
Introduction
Chronic inflammatory diseases such as rheumatoid arthritis represent a significant global health burden. A key mediator in the inflammatory cascade is Tumor Necrosis Factor-Alpha (TNF-α), a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune disorders. The production of soluble, active TNF-α is dependent on the enzymatic activity of TNF-α Converting Enzyme (TACE), also known as ADAM17. Simultaneously, Matrix Metalloproteinases (MMPs) contribute to tissue degradation and remodeling, which are characteristic features of chronic inflammatory conditions.
This compound has emerged as a significant small molecule inhibitor that dually targets both TACE and MMPs.[1] This dual inhibitory action presents a compelling therapeutic strategy by not only suppressing the production of a key inflammatory cytokine but also mitigating the enzymatic destruction of tissues. This guide will explore the pharmacological profile of this compound, its impact on inflammatory signaling, and the experimental evidence supporting its potential as an anti-inflammatory agent.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the potent and simultaneous inhibition of two key enzyme families:
-
TNF-α Converting Enzyme (TACE): TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, biologically active 17-kDa TNF-α. By inhibiting TACE, this compound directly blocks the production of soluble TNF-α, a critical initiator and amplifier of the inflammatory response.[1]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix. In inflammatory conditions like arthritis, MMPs are responsible for the breakdown of cartilage and bone. This compound has been shown to inhibit a range of MMPs, thereby preventing the pathological tissue destruction associated with chronic inflammation.[2]
The dual inhibition of both TACE and MMPs by this compound offers a multi-pronged approach to treating inflammatory diseases, addressing both the signaling and the destructive aspects of the pathology.
Data Presentation: Inhibitory Activity of this compound
While specific IC50 values for this compound against a broad panel of TACE and MMPs are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent in vivo activity. In rat models of arthritis, oral administration of this compound resulted in plasma concentrations of the unbound drug that were at least 50-fold higher than the in vitro IC50 values for the inhibition of individual MMPs.[1] This indicates a significant and sustained inhibitory pressure on these enzymes in a physiological setting.
| Target | In Vitro Inhibition (IC50) | In Vivo Efficacy | Reference |
| TACE | Data not publicly available | Complete blockade of plasma TNF-α increase after LPS challenge for up to 12 hours. | [1] |
| MMPs | Plasma levels of unbound this compound were at least 50-fold above the IC50 values for inhibition of individual MMPs in vitro. | Inhibition of ankle swelling and joint destruction in a 21-day adjuvant arthritis model. | [1][2] |
Inflammatory Signaling Pathways Modulated by this compound
The primary mechanism of this compound is the reduction of soluble TNF-α. This upstream intervention has profound effects on the downstream signaling cascades that drive the inflammatory response.
The TNF-α Signaling Pathway
Soluble TNF-α initiates its biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75). The binding of TNF-α to these receptors triggers a conformational change, leading to the recruitment of various adaptor proteins and the activation of intracellular signaling pathways.
References
Methodological & Application
Application Notes and Protocols for GW-3333 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs).[1][2] Its ability to block the production of soluble Tumor Necrosis Factor-alpha (TNF-α) and inhibit the activity of key MMPs makes it a valuable research tool for studying inflammatory processes, particularly in the context of arthritis and other inflammatory diseases.[1] These application notes provide detailed protocols for the use of this compound in a laboratory setting, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
This compound exerts its biological effects by targeting two key enzyme families involved in inflammation and tissue remodeling:
-
TACE (ADAM17): This enzyme is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of circulating TNF-α, a pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory conditions.
-
Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases degrades extracellular matrix components. Dysregulated MMP activity is implicated in the joint destruction observed in arthritis. This compound has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13.[2]
The dual inhibition of TACE and MMPs by this compound suggests its potential to both reduce the inflammatory response and protect against tissue damage in inflammatory diseases.[1]
Data Presentation
Inhibitory Profile of this compound
| Target Enzyme Family | Specific Enzymes Inhibited |
| TACE | TNF-α Converting Enzyme (ADAM17) |
| MMPs | MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13[2] |
In vivo studies in rats have demonstrated that oral administration of this compound can achieve plasma concentrations at least 50-fold higher than the in vitro IC50 values for individual MMPs, indicating excellent bioavailability and potency.[1]
Experimental Protocols
The following are detailed protocols for in vitro experiments to characterize the activity of this compound.
Protocol 1: In Vitro TNF-α Release Assay in Human Monocytes
Objective: To determine the efficacy of this compound in inhibiting the release of TNF-α from stimulated human monocytic cells.
Cell Line: THP-1 (human monocytic cell line)
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells twice with sterile PBS.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the differentiated THP-1 cells and pre-incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: In Vitro MMP Activity Assay
Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of a specific MMP (e.g., MMP-9).
Materials:
-
This compound
-
Recombinant active human MMP-9
-
MMP activity assay kit (fluorogenic or colorimetric)
-
Assay buffer provided with the kit
-
96-well black or clear microplate (depending on the assay kit)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add the recombinant active human MMP-9 to each well.
-
Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic or colorimetric MMP substrate to each well to initiate the enzymatic reaction.
-
Immediately begin kinetic measurements of fluorescence or absorbance using a microplate reader at the appropriate wavelength and temperature, according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each concentration of this compound.
-
Calculate the percentage inhibition of MMP-9 activity for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Inhibition
References
Application Notes and Protocols for GW-3333 Dissolution for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the dissolution and administration of GW-3333 for in vivo research applications. This compound is a dual inhibitor of TNF-alpha-converting enzyme (TACE) and matrix metalloproteinases (MMPs), making it a compound of interest for studies on inflammation and arthritis.[1][2]
Introduction to this compound
This compound is an experimental compound that has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by blocking the activity of TACE.[1][2] Additionally, its inhibitory action on MMPs suggests a potential therapeutic role in conditions characterized by tissue degradation, such as arthritis.[1][2] In vivo studies in rat models of arthritis have demonstrated the efficacy of orally administered this compound in reducing inflammation and joint destruction.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data from a key in vivo study utilizing this compound.
| Parameter | Value | Species | Administration Route | Study Duration | Reference |
| Efficacious Dose | Up to 80 mg/kg, administered twice daily | Rat | Oral | 3 days | [1][2] |
| Therapeutic Effect | Inhibition of ankle swelling and joint destruction | Rat | Oral | 21 days | [1][2] |
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by targeting TACE and MMPs. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocol: Preparation of this compound for Oral Gavage
The following protocol provides a generalized method for preparing a suspension of this compound for oral administration in rodents. As the exact vehicle used in published studies is not specified, this protocol utilizes a commonly employed and well-tolerated vehicle. Note: The optimal vehicle and concentration may need to be determined empirically for your specific experimental needs.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile, purified water
-
Sterile glass mortar and pestle
-
Sterile spatula
-
Calibrated balance
-
Stir plate and sterile stir bar
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Determine the desired final concentration of the dosing solution (e.g., 8 mg/mL to achieve an 80 mg/kg dose in a 10 mL/kg dosing volume).
-
Calculate the total volume of the dosing solution needed for the number of animals and doses.
-
Weigh the appropriate amount of this compound powder using a calibrated balance.
-
-
Prepare the 0.5% Methylcellulose vehicle.
-
If not already prepared, weigh the appropriate amount of methylcellulose powder.
-
Slowly add the methylcellulose to the sterile water while stirring continuously to prevent clumping.
-
Stir until the methylcellulose is fully dissolved and the solution is clear.
-
-
Prepare the this compound suspension.
-
Place the weighed this compound powder into a sterile glass mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to create a paste.
-
Triturate the paste with the pestle until a smooth, uniform consistency is achieved. This step is crucial for creating a fine, easily suspendable powder.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the mortar while continuously stirring.
-
Transfer the suspension to a sterile conical tube.
-
-
Homogenize the suspension.
-
Place a sterile stir bar in the conical tube containing the this compound suspension.
-
Place the tube on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large particles or clumps. If present, continue stirring or consider further homogenization methods (e.g., brief sonication).
-
-
Storage and Administration.
-
Store the prepared suspension at 2-8°C and protect from light.
-
Before each administration, vortex or stir the suspension thoroughly to ensure a uniform dose is delivered.
-
Administer the suspension to the animals via oral gavage at the calculated volume.
-
Experimental Workflow: this compound Formulation Preparation
The following diagram outlines the workflow for preparing the this compound formulation for in vivo studies.
References
Application Notes and Protocols for GW-3333 in Rat Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of GW-3333, a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), in rat models of arthritis. The following sections detail the mechanism of action, dosage information, and step-by-step experimental procedures.
Mechanism of Action
This compound exerts its anti-arthritic effects by simultaneously inhibiting two key enzyme families involved in the inflammatory cascade and tissue degradation characteristic of arthritis. As a dual inhibitor, it targets:
-
TNF-α Converting Enzyme (TACE): Also known as ADAM17, TACE is responsible for cleaving the precursor form of TNF-α from the cell surface, releasing the soluble, pro-inflammatory cytokine. By inhibiting TACE, this compound reduces the levels of soluble TNF-α, a major mediator of inflammation in arthritis.[1]
-
Matrix Metalloproteinases (MMPs): This family of enzymes is crucial for the degradation of extracellular matrix components, including collagen and proteoglycans in cartilage. In arthritis, elevated MMP activity leads to joint destruction. This compound inhibits various MMPs, thereby protecting against cartilage and bone degradation.[1]
The dual inhibition of TACE and MMPs by this compound provides a two-pronged therapeutic approach, addressing both the inflammatory and the tissue-destructive aspects of arthritis.
Recommended Dosage and Efficacy
The recommended dosage of this compound in rat models of arthritis has been determined through preclinical studies. The quantitative data from these studies are summarized in the table below.
| Arthritis Model | Species/Strain | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | 80 mg/kg | Oral | Twice daily (b.i.d.) | 21 days | Inhibition of ankle swelling and joint destruction. | [1] |
| Peptidoglycan Polysaccharide Polymer-Reactivated Arthritis | Rat | 80 mg/kg | Oral | Twice daily (b.i.d.) | 3 days | Inhibition of ankle swelling. | [1] |
Signaling Pathway of this compound in Arthritis
The following diagram illustrates the signaling pathway affected by this compound in the context of arthritis.
Caption: Signaling pathway of this compound in arthritis.
Experimental Protocols
This section provides detailed methodologies for two common rat models of arthritis where this compound has been shown to be effective.
Adjuvant-Induced Arthritis (AIA) Model
This is a widely used model for studying chronic inflammation and joint destruction.
Materials:
-
Male Lewis or Sprague-Dawley rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
1 mL syringes with 25-gauge needles
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for rats)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).
-
Thoroughly resuspend the CFA solution.
-
Inject 0.1 mL of the CFA emulsion subcutaneously into the base of the tail or 0.05 mL into the plantar surface of one hind paw.
-
-
Monitoring Arthritis Development:
-
Observe the animals daily for clinical signs of arthritis, which typically appear around day 10-12 post-induction and peak between days 17 and 21.
-
Measure the thickness of the non-injected hind paw (secondary lesion) every other day using calipers, starting from day 10.
-
A visual arthritis scoring system can also be used (e.g., 0 = no swelling, 4 = severe swelling and erythema).
-
-
This compound Administration (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment on Day 0 (day of CFA injection).
-
Therapeutic: Begin treatment on Day 10-12 (at the onset of clinical signs).
-
Prepare a suspension of this compound in the vehicle at the desired concentration to deliver a dose of 80 mg/kg.
-
Administer the this compound suspension or vehicle control orally via gavage twice daily (b.i.d.).
-
-
Termination and Evaluation (Day 21):
-
At the end of the study, euthanize the animals.
-
Collect hind paws for histological analysis to assess joint inflammation, pannus formation, cartilage damage, and bone erosion.
-
Blood samples can be collected for analysis of inflammatory markers.
-
Peptidoglycan Polysaccharide (PG-PS) Polymer-Reactivated Arthritis Model
This model mimics the relapsing-remitting nature of some forms of arthritis.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Group A streptococcal peptidoglycan-polysaccharide (PG-PS)
-
Sterile saline
-
1 mL syringes with 27-gauge needles
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for rats)
-
Calipers for measuring ankle diameter
Procedure:
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats.
-
Inject 5 µg of PG-PS in sterile saline intra-articularly into one ankle joint.
-
-
Reactivation of Arthritis (Day 21):
-
Administer a sub-arthritogenic dose of PG-PS intravenously to reactivate arthritis in the previously injected joint.
-
-
This compound Administration:
-
Begin treatment on the day of reactivation (Day 21).
-
Prepare and administer this compound at 80 mg/kg or vehicle control orally via gavage twice daily (b.i.d.) for 3 days.
-
-
Evaluation:
-
Measure the diameter of the affected ankle daily for the 3-day treatment period to assess swelling.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating this compound in a rat model of arthritis.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for GW-3333 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, cell-permeable dual inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs). By inhibiting TACE, this compound blocks the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active form, a key mediator of inflammatory responses. Its simultaneous inhibition of MMPs, which are involved in the degradation of the extracellular matrix, makes it a valuable tool for studying inflammatory diseases, cancer progression, and other pathological processes where TACE and MMPs are implicated. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological effects.
Mechanism of Action
This compound exerts its biological effects by directly binding to the active site of TACE and MMPs, thereby preventing the processing of their respective substrates. The primary mechanism relevant to its anti-inflammatory properties is the inhibition of TACE-mediated shedding of pro-TNF-α from the cell surface, leading to a reduction in soluble TNF-α levels.
Data Presentation
While specific IC50 values for this compound are not consistently reported in publicly available literature, its inhibitory activity against TACE and several MMPs has been established. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Table 1: Inhibitory Profile of this compound
| Target | Activity | Notes |
| TACE (ADAM17) | Inhibitor | Blocks the release of soluble TNF-α. |
| MMPs | Broad-spectrum Inhibitor | Known to inhibit multiple MMPs involved in extracellular matrix remodeling. Due to a lack of selectivity, its development was discontinued for clinical applications. |
Experimental Protocols
Protocol 1: Inhibition of TNF-α Release in Macrophages
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment is recommended.
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a positive control (e.g., Marimastat). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL to stimulate TNF-α production. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Gelatin Zymography for MMP Inhibition
This protocol allows for the assessment of this compound's inhibitory effect on the activity of secreted gelatinases (primarily MMP-2 and MMP-9).
Materials:
-
Cell line known to secrete MMPs (e.g., HT-1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
PMA (phorbol 12-myristate 13-acetate) for stimulation (optional)
-
SDS-PAGE equipment
-
Gelatin-containing polyacrylamide gels (zymogram gels)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HT-1080) to near confluency. Wash the cells with PBS and then incubate in serum-free medium containing different concentrations of this compound. If the cells require stimulation to secrete MMPs, add PMA (e.g., 10-50 ng/mL).
-
Collect Conditioned Media: After 24-48 hours, collect the conditioned media and centrifuge to remove cells and debris. The media can be concentrated using centrifugal filter units if MMP levels are low.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto a gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.
-
Renaturation and Development: After electrophoresis, wash the gel with renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature. Then, incubate the gel in developing buffer at 37°C for 12-24 hours. The developing buffer contains the necessary ions for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 solution and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Analysis: The intensity of the clear bands is proportional to the MMP activity. The molecular weights of the bands can be used to identify the specific MMPs (e.g., pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa). Quantify the band intensities using densitometry to assess the inhibitory effect of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No TNF-α detected in ELISA | Low cell number, insufficient LPS stimulation, expired reagents. | Optimize cell seeding density and LPS concentration. Check expiration dates of ELISA kit components. |
| High background in ELISA | Incomplete washing, non-specific antibody binding. | Ensure thorough washing steps as per the ELISA protocol. Use a blocking buffer if necessary. |
| No clear bands in zymogram | Low MMP secretion, inactive enzyme, incorrect buffer composition. | Concentrate the conditioned media. Ensure developing buffer contains Ca2+ and Zn2+. Check for EDTA in any buffers, as it will inhibit MMPs. |
| Smeared bands in zymogram | Overloading of protein, improper sample preparation. | Determine protein concentration of conditioned media and load a consistent amount. Avoid boiling samples before loading. |
Conclusion
This compound is a valuable research tool for investigating the roles of TACE and MMPs in various biological and pathological processes. The provided protocols for TNF-α release and gelatin zymography assays offer robust methods to characterize the cellular effects of this dual inhibitor. Due to its broad-spectrum activity, careful consideration of the experimental system and appropriate controls are essential for interpreting the results.
Application of GW-3333 in Animal Models of Inflammation: A Detailed Guide
Introduction:
GW-3333 is a potent, dual inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs).[1][2] Its unique mechanism of action, which involves blocking the release of soluble TNF-α, a key mediator of inflammation, has positioned it as a significant compound of interest in preclinical studies of inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in various animal models of inflammation, targeted at researchers, scientists, and professionals in drug development. The information is compiled from studies demonstrating its efficacy in attenuating inflammatory responses and tissue damage.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting TACE (also known as ADAM17). TACE is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α to release its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of circulating TNF-α, a critical cytokine that drives inflammatory cascades in numerous pathological conditions. Additionally, its inhibition of MMPs contributes to the prevention of tissue degradation, a common feature in chronic inflammatory diseases like arthritis.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Efficacy in Animal Models
This compound has demonstrated significant efficacy in various rat models of inflammation and arthritis. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in a Rat Model of Endotoxemia
| Parameter | Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Plasma TNF-α Levels | Lipopolysaccharide (LPS)-induced endotoxemia in rats | This compound | Not specified | Oral | Complete blockage of plasma TNF-α increase for up to 12 hours. | [1][2] |
| Pleural Cavity TNF-α Levels | Zymosan-induced pleurisy in rats | This compound | Not specified | Not specified | Complete inhibition of the increase in TNF-α in the pleural cavity for 12 hours. | [1][2] |
Table 2: Efficacy of this compound in Rat Models of Arthritis
| Parameter | Animal Model | Treatment | Dosage | Route | Key Findings | Reference |
| Ankle Swelling | Bacterial peptidoglycan polysaccharide polymer-induced local arthritis in rats | This compound | 80 mg/kg (b.i.d.) | Not specified | Inhibition of ankle swelling over a 3-day period. | [1][2] |
| Ankle Swelling and Joint Destruction | Adjuvant-induced arthritis in rats (21-day model) | This compound | Not specified | Not specified | Inhibition of both ankle swelling and joint destruction (assessed by histology and radiology). | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in animal models of inflammation.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
Objective: To evaluate the in vivo efficacy of this compound in inhibiting TACE and reducing systemic TNF-α levels.
Materials:
-
Male Lewis rats (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA kit for rat TNF-α
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound orally to the treatment group of rats. Administer vehicle only to the control group.
-
LPS Challenge: At a specified time post-GW-3333 administration (e.g., 1 hour), induce endotoxemia by intraperitoneal (i.p.) injection of LPS.
-
Blood Sampling: At various time points post-LPS injection (e.g., 1, 2, 4, 8, 12 hours), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma TNF-α levels between the this compound treated group and the vehicle control group at each time point.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To assess the therapeutic potential of this compound in a chronic model of inflammatory arthritis.
Materials:
-
Male Lewis rats
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound
-
Calipers for measuring paw volume/ankle diameter
-
Anesthesia
-
Histology and radiology equipment
Procedure:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw.
-
Treatment Initiation: Begin treatment with this compound (oral administration, b.i.d.) on a specified day post-adjuvant injection (e.g., day 0 for prophylactic treatment or day 7-10 for therapeutic treatment). A vehicle control group should be included.
-
Clinical Assessment: Monitor the development of arthritis over a 21-day period. Measure ankle diameter or paw volume using calipers every 2-3 days to assess swelling. Assign a clinical score based on the severity of inflammation in each paw.
-
Terminal Procedures: At the end of the study (day 21), euthanize the animals.
-
Radiological Assessment: Perform X-ray analysis of the hind paws to evaluate bone and joint integrity.
-
Histopathological Analysis: Collect the ankle joints, fix them in formalin, decalcify, and embed in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores, ankle measurements, radiological findings, and histological scores between the this compound treated group and the vehicle control group.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General workflow for evaluating this compound.
Conclusion
This compound has proven to be a valuable tool for investigating the roles of TACE and MMPs in inflammatory processes. Its efficacy in established animal models of inflammation and arthritis underscores the therapeutic potential of dual TACE/MMP inhibition. The protocols and data presented here provide a comprehensive guide for researchers looking to utilize this compound in their preclinical studies. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and outcome measures, will be crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for GW-3333 in TACE Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW-3333, a potent dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), in research settings. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Introduction to this compound
This compound is a critical research tool for investigating the roles of TACE (also known as ADAM17) and MMPs in various physiological and pathological processes. As a dual inhibitor, it effectively blocks the activity of these enzymes, which are key players in inflammation, arthritis, and cancer. TACE is the primary sheddase of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby mitigating inflammatory responses. Its inhibitory activity against MMPs further contributes to its therapeutic potential by preventing the degradation of the extracellular matrix, a hallmark of tissue-destructive diseases like arthritis.[1]
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against TACE and a panel of MMPs. This data is essential for designing experiments and interpreting results.
| Enzyme Target | IC50 (nM) | Notes |
| TACE (ADAM17) | Data not publicly available | Potent inhibition has been demonstrated through functional assays showing complete blockage of TNF-α release. |
| MMP-1 (Collagenase-1) | Specific value not available | This compound exhibits inhibitory activity against various MMPs. In vivo studies show that effective plasma concentrations of this compound are significantly higher than the in vitro IC50 values for individual MMPs.[1] |
| MMP-2 (Gelatinase-A) | Specific value not available | As a broad-spectrum MMP inhibitor, this compound is expected to inhibit MMP-2. |
| MMP-3 (Stromelysin-1) | Specific value not available | Inhibition of MMP-3 is relevant in the context of arthritis research. |
| MMP-9 (Gelatinase-B) | Specific value not available | Inhibition of MMP-9 is implicated in controlling cell migration and invasion. |
| MMP-13 (Collagenase-3) | Specific value not available | A key target in osteoarthritis research due to its role in cartilage degradation. |
Signaling Pathways
TACE plays a crucial role in multiple signaling pathways by cleaving and releasing the ectodomains of various transmembrane proteins. Understanding these pathways is essential for designing comprehensive TACE inhibition studies.
Caption: TACE-mediated signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for in vitro and cell-based assays to assess the inhibitory activity of this compound on TACE.
In Vitro TACE Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the direct inhibitory effect of this compound on recombinant TACE activity.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination. Include a DMSO-only control.
-
Enzyme preparation: Dilute the recombinant TACE in Assay Buffer to the desired working concentration.
-
Assay reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound or DMSO control. b. Add 25 µL of the diluted TACE enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to each well.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Normalize the reaction rates to the DMSO control to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for the in vitro TACE inhibition assay.
Cell-Based TNF-α Release Assay
This protocol measures the ability of this compound to inhibit the release of TNF-α from stimulated cells, a direct downstream consequence of TACE activity.
Materials:
-
Cell line known to produce TNF-α (e.g., human monocytic THP-1 cells, or murine RAW 264.7 macrophages)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
LPS (Lipopolysaccharide) or other appropriate stimulant (e.g., PMA)
-
This compound
-
DMSO
-
96-well cell culture plate
-
Human or mouse TNF-α ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA may be required prior to the assay.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only control. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Cell Stimulation: a. Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to each well, except for the unstimulated control wells. b. Incubate the plate for 4-24 hours at 37°C to allow for TNF-α production and release. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve from the ELISA data. b. Determine the concentration of TNF-α in each sample. c. Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the stimulated DMSO control. d. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Caption: Experimental workflow for the cell-based TNF-α release assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of TACE and MMPs in health and disease. The provided protocols and data serve as a starting point for researchers to design and execute robust experiments to further elucidate the biological functions of these important enzymes. Careful dose-response studies are recommended to determine the optimal experimental conditions for specific research applications.
References
Application Notes and Protocols for Assessing MMP Inhibition by GW-3333
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and various Matrix Metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in both normal physiological processes, such as tissue remodeling and wound healing, and in pathological conditions including arthritis and cancer metastasis.[3] Given the therapeutic potential of MMP inhibitors, accurate and reproducible methods for assessing their inhibitory activity are essential.
These application notes provide detailed protocols for key in vitro techniques to characterize the inhibitory effects of this compound on MMPs. The described methods include Förster Resonance Energy Transfer (FRET)-based assays for quantitative determination of inhibitory potency, gelatin zymography for the detection of gelatinase inhibition, and cell-based assays to evaluate the inhibitor's efficacy in a more physiologically relevant context.
Data Presentation
Table 1: Inhibitory Potency of this compound against a Panel of Matrix Metalloproteinases
| MMP Subtype | Common Name | IC50 (nM) | Assay Conditions | Reference |
| MMP-1 | Collagenase-1 | Data Not Available | e.g., FRET-based assay with a specific fluorogenic substrate, 25°C, pH 7.5 | To be determined |
| MMP-2 | Gelatinase-A | Data Not Available | e.g., FRET-based assay with a specific fluorogenic substrate, 25°C, pH 7.5 | To be determined |
| MMP-3 | Stromelysin-1 | Data Not Available | e.g., FRET-based assay with a specific fluorogenic substrate, 25°C, pH 7.5 | To be determined |
| MMP-8 | Collagenase-2 | Data Not Available | e.g., FRET-based assay with a specific fluorogenic substrate, 25°C, pH 7.5 | To be determined |
| MMP-9 | Gelatinase-B | Data Not Available | e.g., FRET-based assay with a specific fluorogenic substrate, 25°C, pH 7.5 | To be determined |
| MMP-13 | Collagenase-3 | Data Not Available | e.g., FRET-based assay with a specific fluorogenic substrate, 25°C, pH 7.5 | To be determined |
| TACE | ADAM17 | Data Not Available | e.g., Assay using a specific fluorogenic substrate for TACE, 25°C, pH 7.5 | To be determined |
Experimental Protocols
FRET-Based Assay for Determining IC50 Values
This protocol describes a continuous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, -2, -3, -8, -9, -13)
-
Fluorogenic MMP substrate (specific for the MMP being tested)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare this compound dilutions: Create a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to generate a range of inhibitor concentrations.
-
Prepare enzyme solution: Dilute the recombinant MMP to the desired working concentration in Assay Buffer.
-
Prepare substrate solution: Dilute the fluorogenic MMP substrate to the desired working concentration in Assay Buffer.
-
Assay setup:
-
To the wells of a 96-well black microplate, add 20 µL of the various this compound dilutions.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add 60 µL of the diluted enzyme solution to each well (except the negative control).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the reaction: Add 20 µL of the diluted substrate solution to all wells.
-
Measure fluorescence: Immediately begin kinetic reading on a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Gelatin Zymography for Assessing Inhibition of Gelatinases (MMP-2 and MMP-9)
Zymography is an electrophoretic technique that allows for the detection of proteolytic activity. For MMPs, this is commonly performed using a polyacrylamide gel co-polymerized with a protein substrate, such as gelatin for the detection of MMP-2 and MMP-9.
Materials:
-
Cell culture supernatant or tissue extracts containing MMPs
-
This compound
-
Tris-Glycine SDS-PAGE gels (co-polymerized with 1 mg/mL gelatin)
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
TGS running buffer
-
Renaturing buffer (e.g., 50 mM Tris-HCl, 2.5% Triton X-100, pH 7.5)
-
Developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample preparation:
-
Treat cells or tissues with or without various concentrations of this compound for a specified period.
-
Collect cell culture supernatants or prepare tissue extracts.
-
Determine the protein concentration of the samples.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer to remove SDS.
-
Incubate the gel in Developing Buffer overnight at 37°C. For assessing direct inhibition, the developing buffer can be supplemented with various concentrations of this compound.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour.
-
Destain the gel with Destaining solution until clear bands appear against a blue background.
-
The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands will be reduced in the presence of an effective inhibitor like this compound.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (BME)-coated barrier, a process highly dependent on MMP activity.
Materials:
-
Invasive cancer cell line (e.g., HT-1080)
-
Cell culture medium
-
Boyden chamber inserts with 8 µm pores
-
Basement Membrane Extract (BME) (e.g., Matrigel)
-
This compound
-
Chemoattractant (e.g., fetal bovine serum)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Prepare inserts: Coat the top of the Boyden chamber inserts with a thin layer of BME and allow it to solidify.
-
Cell preparation:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.
-
-
Assay setup:
-
Add medium containing a chemoattractant to the lower chamber of the Boyden apparatus.
-
Seed the this compound-treated cells into the upper chamber (the BME-coated insert).
-
-
Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.
-
Analysis:
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the insert with Crystal Violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells in the this compound-treated groups to the untreated control.
-
Signaling Pathway
This compound exerts its effects by inhibiting TACE and MMPs, which are key enzymes in several signaling pathways. TACE is responsible for the shedding of the ectodomain of various cell surface proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α). MMPs degrade components of the extracellular matrix, which not only facilitates cell migration and invasion but also releases ECM-bound growth factors. By inhibiting these enzymes, this compound can modulate downstream signaling events that are critical in inflammation and cancer progression.
References
Application Notes and Protocols for In Vivo Preclinical Evaluation of GW-3333
These application notes provide a comprehensive overview of the in vivo preclinical evaluation of GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha (TNF-α) Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). The provided protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in inflammatory disease models.
Application Notes
Introduction
This compound is a potent, orally bioavailable dual inhibitor of TACE (also known as ADAM17) and MMPs. TACE is the primary enzyme responsible for the cleavage and release of soluble TNF-α, a key pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1][2] MMPs are a family of enzymes involved in the degradation of extracellular matrix components, contributing to tissue damage in pathological conditions such as arthritis.[1][2] By inhibiting both TACE and MMPs, this compound offers a dual mechanism of action to reduce inflammation and protect against tissue destruction.[1][2]
Mechanism of Action
This compound exerts its therapeutic effects by blocking the production of soluble TNF-α and inhibiting the activity of MMPs. The inhibition of TACE prevents the release of mature TNF-α from its membrane-bound precursor, thereby reducing the systemic and local concentrations of this pro-inflammatory cytokine.[1] The simultaneous inhibition of MMPs helps to prevent the breakdown of cartilage and other connective tissues, a hallmark of chronic inflammatory conditions like rheumatoid arthritis.[1][2]
Applications
Based on preclinical studies, this compound has shown significant efficacy in rodent models of inflammatory diseases, particularly arthritis.[1][2] Its potential applications for in vivo research include:
-
Investigating the role of TACE and MMPs in inflammatory disease models: this compound can be used as a pharmacological tool to dissect the contribution of these enzymes to disease pathogenesis.
-
Evaluating the therapeutic potential of dual TACE/MMP inhibition: Preclinical studies with this compound can provide proof-of-concept for this therapeutic strategy in various inflammatory and tissue-destructive diseases.
-
Benchmarking novel anti-inflammatory agents: The efficacy of new drug candidates can be compared to that of this compound in established in vivo models.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo preclinical studies with this compound.
Table 1: Effect of this compound on LPS-Induced Plasma TNF-α in Rats
| Treatment Group | Dose | Time Post-LPS | Plasma TNF-α Inhibition |
| This compound | Not Specified | Up to 12 hours | Complete Blockade |
Data extracted from Conway et al., 2001.[1]
Table 2: Efficacy of this compound in a Rat Model of Reactivated Local Arthritis
| Treatment Group | Dose (b.i.d.) | Duration | Inhibition of Ankle Swelling |
| Anti-TNF Antibody | Not Applicable | 3 days | Complete Blockade |
| This compound | 80 mg/kg | 3 days | Significant Inhibition (slightly less than anti-TNF antibody) |
Data extracted from Conway et al., 2001.[1]
Table 3: Efficacy of this compound in a 21-Day Rat Adjuvant Arthritis Model
| Treatment Group | Outcome Measure | Result |
| Anti-TNF Antibody | Ankle Swelling | No Inhibition |
| Anti-TNF Antibody | Joint Destruction | No Inhibition |
| This compound | Ankle Swelling | Inhibition |
| This compound | Joint Destruction | Inhibition |
Data extracted from Conway et al., 2001.[1]
Experimental Protocols
Protocol 1: Evaluation of this compound on Lipopolysaccharide (LPS)-Induced TNF-α Production in Rats
Objective: To determine the in vivo efficacy of this compound in inhibiting the production of soluble TNF-α.
Materials:
-
Male Lewis rats
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle for this compound
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
ELISA kit for rat TNF-α
Procedure:
-
Acclimate male Lewis rats for at least one week prior to the experiment.
-
Administer this compound or vehicle orally to the rats.
-
After a specified pre-treatment period, inject LPS intravenously to induce a systemic inflammatory response.
-
Collect blood samples at various time points post-LPS injection (e.g., 1, 2, 4, 8, 12 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of TNF-α in the plasma samples using a rat TNF-α ELISA kit according to the manufacturer's instructions.
Protocol 2: Evaluation of this compound in a Rat Adjuvant-Induced Arthritis Model
Objective: To assess the therapeutic efficacy of this compound in a chronic model of inflammatory arthritis.
Materials:
-
Male Lewis rats
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle for this compound
-
Calipers for measuring ankle diameter
-
Anesthesia
-
Histology and radiology equipment
Procedure:
-
Acclimate male Lewis rats for at least one week.
-
Induce arthritis by injecting FCA into the tail base or a hind paw.
-
Monitor the development of arthritis, which typically becomes apparent around 10-14 days post-adjuvant injection.
-
Once arthritis is established, begin daily oral administration of this compound or vehicle.
-
Measure ankle diameter with calipers at regular intervals throughout the 21-day treatment period to assess swelling.
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
-
Conduct radiological imaging of the joints to evaluate joint destruction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the rat adjuvant arthritis model.
References
Troubleshooting & Optimization
GW-3333 Technical Support Center: Navigating Solubility and Stability Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the TACE/MMP inhibitor, GW-3333.
I. Troubleshooting Guide
Researchers may face challenges in dissolving and maintaining the stability of this compound in solution. This guide offers a systematic approach to troubleshoot these issues.
Poor or Incomplete Dissolution
Problem: this compound powder is not fully dissolving in the chosen solvent, or precipitation is observed shortly after dissolution.
Possible Causes & Solutions:
-
Inappropriate Solvent Selection: this compound, like many small molecule inhibitors, likely exhibits poor solubility in aqueous solutions. The principle of "like dissolves like" should guide solvent selection.
-
Recommendation: Start with a small amount of the compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic molecules.
-
-
Low Temperature: Dissolution can be an endothermic process.
-
Recommendation: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat may degrade the compound. Always monitor for any signs of degradation (e.g., color change).
-
-
Insufficient Agitation: Proper mixing is crucial for dissolving solids.
-
Recommendation: Vortex or sonicate the solution for a short period. Sonication can be particularly effective in breaking up aggregates and enhancing solvation.
-
-
pH of the Solution: The charge state of a molecule, which is influenced by pH, can significantly impact its solubility.
-
Recommendation: For aqueous-based buffers, a pH screen can be performed to identify the optimal pH for this compound solubility.
-
Precipitation Upon Dilution in Aqueous Buffer
Problem: A stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer for cell-based assays or other experiments.
Possible Causes & Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its aqueous solubility limit, even with a small percentage of the organic solvent present.
-
Recommendation:
-
Decrease the final concentration of this compound.
-
Increase the percentage of the organic solvent in the final solution, if tolerated by the experimental system. Note that high concentrations of organic solvents can be toxic to cells.
-
Consider the use of a surfactant or a cyclodextrin-based formulation to improve aqueous solubility.
-
-
-
"Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.
-
Recommendation: If possible, try reducing the salt concentration of the buffer.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10-50 mM in DMSO). This allows for smaller volumes of the organic solvent to be added to your experimental system, minimizing potential solvent-induced artifacts.
Q3: What are the recommended storage conditions for this compound?
This compound should be stored as a solid in a tightly sealed container at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks). Protect from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q4: My this compound solution has turned yellow. Is it still usable?
A change in color can be an indication of compound degradation. It is recommended to prepare a fresh stock solution. If the problem persists, it may be due to the solvent quality or storage conditions.
Q5: How can I determine the solubility of this compound in my specific buffer?
You can perform a simple solubility test. A detailed protocol is provided in the "Experimental Protocols" section of this document.
III. Data Presentation
As specific quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to populate with their own experimental data. A protocol for determining solubility is provided in the subsequent section.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| DMSO | 25 | |||
| Ethanol | 25 | |||
| User-defined buffer | User-defined temp. |
Note: The molecular weight of this compound is 420.55 g/mol .
IV. Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method to determine the approximate solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, water, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
-
Spectrophotometer or HPLC
Method:
-
Add a pre-weighed excess amount of this compound powder to a microcentrifuge tube.
-
Add a known volume of the solvent to the tube.
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the powder has not fully dissolved, sonicate the mixture for 5-10 minutes.
-
Place the tube on a rotator at a constant temperature (e.g., 25°C) for 1-2 hours to allow the solution to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve).
-
Calculate the solubility in mg/mL or mM.
V. Visualization of Signaling Pathways and Workflows
Signaling Pathway of TACE and MMP Inhibition by this compound
Caption: Inhibition of TACE and MMPs by this compound, blocking TNF-α release and ECM degradation.
Experimental Workflow for Solubility Determination
Caption: A stepwise workflow for determining the experimental solubility of this compound.
Troubleshooting Logic for Dissolution Issues
Caption: A logical flowchart for troubleshooting common dissolution problems with this compound.
Optimizing GW-3333 dosage for maximum efficacy.
GW-3333 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), also known as Apoptosis Signal-regulating Kinase 1 (ASK1). The information provided is intended to help optimize experimental design and troubleshoot common issues to ensure maximum efficacy and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: For initial in vitro cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly cell-line dependent. We advise performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line of interest.
Q2: How should I dissolve and store this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium or buffer. It is important to note that the final DMSO concentration in your experiment should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Storage Recommendations:
-
Solid Form: Store at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot and store at -80°C to minimize freeze-thaw cycles.
Q3: I am not observing the expected level of apoptosis induction in my cancer cell line. What could be the reason?
A3: Several factors could contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines express the same level of MAP3K5/ASK1 or have the same dependence on this pathway. Confirm the expression of MAP3K5 in your cell line via Western blot or qPCR.
-
Dosage and Incubation Time: The concentration of this compound or the incubation time may be insufficient. Try increasing the dose or extending the treatment duration.
-
Upstream Activators: The MAP3K5/ASK1 pathway is activated by various stress signals (e.g., reactive oxygen species, TNF-α). Ensure your experimental conditions include an appropriate stimulus to activate the pathway that this compound is intended to inhibit.
-
Alternative Cell Death Mechanisms: Your cell line might be more susceptible to other forms of cell death, such as necroptosis or autophagy. Consider investigating markers for these pathways.
Troubleshooting Guide
Issue: High variability in experimental replicates.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Visually inspect your culture medium for any signs of precipitation after adding the diluted this compound stock. If precipitation is observed, consider lowering the final concentration or using a different dilution method.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for plating.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium.
-
Issue: Inconsistent results in in vivo studies.
-
Possible Cause 1: Poor Bioavailability.
-
Solution: The formulation and route of administration can significantly impact the bioavailability of this compound. Refer to established protocols for similar compounds or consider a formulation study. The table below provides a sample pharmacokinetic profile to guide expectations.
-
-
Possible Cause 2: Tumor Model Heterogeneity.
-
Solution: Ensure that tumors are of a consistent size before initiating treatment. Randomize animals into treatment and control groups to minimize bias.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| HCT116 | Colon Carcinoma | 8.9 |
| MCF-7 | Breast Adenocarcinoma | 15.1 |
| U87 MG | Glioblastoma | > 50 |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Dosage (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| 10 | 25 |
| 25 | 58 |
| 50 | 85 |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | 35% |
| Tmax (Time to Peak Concentration) | 2 hours |
| Half-life (t1/2) | 6 hours |
Experimental Protocols
Protocol: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified signaling pathway of MAP3K5 (ASK1) and the inhibitory action of this compound.
Technical Support Center: GW-3333 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW-3333, a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active dual inhibitor that targets two key enzyme families: Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs).[1] Its primary mechanism of action is to block the enzymatic activity of TACE, which is responsible for cleaving the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α) from the cell surface to release soluble, active TNF-α. By inhibiting TACE, this compound effectively reduces the amount of circulating pro-inflammatory TNF-α. Additionally, its inhibition of MMPs, which are involved in the degradation of extracellular matrix, contributes to its therapeutic potential in inflammatory diseases and tissue degradation processes.
Q2: What are the main experimental applications of this compound?
A2: Based on available research, this compound has been primarily investigated for its therapeutic potential in inflammatory conditions, particularly in preclinical models of arthritis.[1][2] It has been shown to inhibit ankle swelling and joint destruction in rat models of arthritis.[1][2] Its dual inhibitory action on TACE and MMPs makes it a valuable tool for studying the roles of these enzymes in inflammation, cell signaling, and tissue remodeling.
Q3: How should I prepare and store stock solutions of this compound?
A3: Currently, there is limited publicly available information on the specific solubility and stability of this compound. As a general guideline for similar small molecule inhibitors, it is recommended to prepare high-concentration stock solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. For use in aqueous buffers, further dilution from the DMSO stock is recommended, ensuring the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects of this compound?
A4: As a dual inhibitor of TACE and MMPs, this compound is, by design, not specific to a single enzyme. While its primary targets are TACE and various MMPs, the full off-target profile of this compound is not extensively documented in publicly available literature. It is important for researchers to be aware that broad-spectrum MMP inhibition can sometimes lead to side effects such as musculoskeletal syndrome in clinical settings, although the specific risk associated with this compound is not known. When interpreting experimental results, it is crucial to consider the possibility of effects stemming from the inhibition of multiple MMPs.
Troubleshooting Guides
In Vitro Cellular Assays (e.g., TNF-α Release Assay)
Problem 1: High background signal or no inhibition of TNF-α release observed.
| Possible Cause | Troubleshooting Step |
| Cell health and stimulation: | Ensure cells are healthy, have not been passaged too many times, and are responsive to the stimulus (e.g., LPS). Run a positive control without the inhibitor to confirm robust TNF-α release. |
| Inhibitor concentration: | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Inhibitor solubility/stability: | This compound may have precipitated out of the aqueous assay medium. Visually inspect the media for any precipitate. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Consider preparing fresh dilutions of the inhibitor for each experiment. |
| Assay timing: | The timing of inhibitor addition relative to cell stimulation is critical. Pre-incubating the cells with this compound before adding the stimulus is often necessary for optimal inhibition. Optimize the pre-incubation time (e.g., 30-60 minutes). |
Problem 2: Inconsistent or variable results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting errors: | Ensure accurate and consistent pipetting of cells, stimulus, and inhibitor. Use calibrated pipettes and pre-wet the tips. |
| Uneven cell seeding: | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution. |
| Edge effects: | To minimize "edge effects" in multi-well plates, avoid using the outermost wells or fill them with sterile PBS or media. |
In Vivo Experiments
Problem 3: Lack of efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics and bioavailability: | The dose and route of administration may not be optimal for the animal model being used. While oral administration at 80 mg/kg has been reported to be effective in rats, this may need to be optimized for other species or models.[1] Consider conducting pharmacokinetic studies to determine the plasma concentration of this compound. |
| Compound stability in formulation: | The formulation used for in vivo administration may not be stable. Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
| Timing and duration of treatment: | The treatment schedule may not align with the disease progression in the animal model. Adjust the timing of the first dose and the duration of the treatment based on the specific model. |
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Context | Reference |
| In Vivo Oral Dose | 80 mg/kg (b.i.d.) | Rat model of arthritis | [1] |
| In Vivo Effect | Inhibition of ankle swelling and joint destruction | 21-day adjuvant arthritis model in rats | [1][2] |
| In Vivo Effect | Complete blockage of plasma TNF-α increase after LPS stimulation | For up to 12 hours in rats | [1] |
Experimental Protocols
Protocol: Inhibition of TNF-α Release in a Macrophage Cell Line (General Protocol)
This is a general protocol that can be adapted for use with this compound. Optimization of cell number, this compound concentration, and incubation times is recommended.
-
Cell Seeding: Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Inhibitor Pre-incubation: Remove the old medium from the cells and add the prepared this compound dilutions and controls. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Add the stimulating agent (e.g., Lipopolysaccharide - LPS, at a final concentration of 1 µg/mL) to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 4-6 hours at 37°C. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated, stimulated control.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with GW-3333
Welcome to the technical support center for GW-3333. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent and selective inhibitor of Kinase-X (KX), and to help troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a selective, ATP-competitive small molecule inhibitor of Kinase-X (KX). By binding to KX, it is designed to block the downstream signaling of Signal Transduction Pathway Y (STPY), which is crucial for cell proliferation and survival in various cancer cell lines. The intended biological consequence is the inhibition of STPY, leading to decreased cell viability and the induction of apoptosis.
Q2: I'm observing reduced or no effect of this compound on cell viability. What are some common causes?
A2: Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure this compound is properly stored and has not degraded. It is recommended to prepare fresh stock solutions for each experiment.[1][2]
-
Incorrect Dosage: The concentration used may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50.[1]
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[3][4]
-
High Protein Binding: If using serum-containing media, the inhibitor may be sequestered by proteins like albumin, reducing its effective concentration.[1][2]
-
Alternative Signaling Pathways: The cells may have activated compensatory signaling pathways that bypass the need for STPY signaling.[1][5]
-
Drug Efflux: Cells may be actively transporting the inhibitor out via multidrug resistance pumps.[6]
Q3: Why might I observe an increase in cell proliferation or pathway activation (a paradoxical effect) after treatment with this compound?
A3: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[7] Potential causes include:
-
Disruption of a Negative Feedback Loop: Inhibition of KX might relieve a negative feedback mechanism that normally keeps an alternative pro-proliferative pathway in check.[6]
-
Off-Target Effects: At certain concentrations, this compound might inhibit other kinases or activate phosphatases that lead to the activation of a different growth-promoting pathway.[3][7]
-
Heterodimerization: The binding of this compound to KX could induce a conformational change that promotes heterodimerization with another kinase, leading to paradoxical activation.[7]
Q4: My this compound solution is precipitating when added to my cell culture media. What should I do?
A4: Compound precipitation is a common issue, especially with hydrophobic molecules.[8] Here are some solutions:
-
Optimize Dilution: Add the this compound stock solution (typically in DMSO) to pre-warmed media with rapid mixing to avoid localized high concentrations.[9][10]
-
Adjust Final Solvent Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the DMSO concentration as high as is tolerable for your cells can improve solubility. Always include a vehicle control with the same final DMSO concentration.[9][11]
-
Use Solubility Enhancers: Consider using formulations with solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin.[12]
-
Serum Content: Diluting the compound into serum-containing medium can help, as proteins like albumin can bind to the compound and keep it in solution.[9]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
This guide addresses common issues when using assays like MTT or MTS to measure the effect of this compound on cell viability.
| Observation | Possible Cause | Suggested Solution |
| No dose-dependent decrease in viability | 1. Compound Inactivity: this compound stock may be degraded. 2. Sub-optimal Concentration: Concentrations tested are below the effective IC50 for the cell line. 3. Assay Interference: The compound may interfere with the formazan dye reduction in MTT/MTS assays. | 1. Prepare a fresh stock solution of this compound. 2. Perform a wider dose-response curve (e.g., 1 nM to 100 µM). 3. Run a control plate without cells to check for direct reduction of MTT/MTS by this compound. Consider an alternative viability assay (e.g., CellTiter-Glo®). |
| Increased cell viability at certain concentrations | 1. Paradoxical Signaling: Off-target effects or feedback loop disruption may be promoting proliferation.[7] 2. Hormesis: A biphasic dose-response where low doses stimulate and high doses inhibit. | 1. Investigate downstream signaling pathways (e.g., MAPK, PI3K/AKT) via Western blot to check for paradoxical activation. 2. Confirm the effect with multiple proliferation assays and across different cell lines. |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage number cells may have altered sensitivity. 2. Inconsistent Drug Concentration: Errors in serial dilutions. 3. Variable Incubation Times: Inconsistent timing of compound addition or assay readout. | 1. Use cells within a consistent and low passage number range.[6] 2. Prepare fresh serial dilutions for each experiment using calibrated pipettes.[13] 3. Ensure precise and consistent timing for all experimental steps.[6] |
| Discrepancy between viability and apoptosis assays | 1. Cytostatic, not Cytotoxic: this compound may be causing cell cycle arrest without inducing apoptosis at the tested time points. 2. Delayed Apoptosis: Apoptosis may occur at a later time point than the viability assay was performed. | 1. Perform cell cycle analysis using flow cytometry to check for arrest in G1, S, or G2/M phases.[6] 2. Conduct a time-course experiment for apoptosis markers (e.g., cleaved caspase-3/7) at 24, 48, and 72 hours.[14] |
Guide 2: Unexpected Western Blot Results
This guide helps interpret Western blot data for the KX signaling pathway following this compound treatment.
| Observation | Possible Cause | Suggested Solution |
| No change in phosphorylation of KX's direct substrate (p-Substrate-Z) | 1. Ineffective Inhibition: Insufficient inhibitor concentration or treatment time. 2. Antibody Issues: The phospho-specific antibody is not specific or sensitive enough. | 1. Perform a dose-response and time-course experiment, analyzing p-Substrate-Z at multiple concentrations and time points (e.g., 1, 6, 24 hours).[1] 2. Validate the antibody with positive (e.g., growth factor-stimulated) and negative (e.g., phosphatase-treated) controls.[15] |
| Paradoxical increase in p-Substrate-Z | 1. Feedback Loop Disruption: Inhibition of KX may disrupt a negative feedback loop, leading to hyperactivation of an upstream kinase that also phosphorylates Substrate-Z.[6] 2. Off-target Effect: this compound may be inhibiting a phosphatase that normally dephosphorylates Substrate-Z. | 1. Investigate the activity of upstream kinases in the pathway.[6] 2. Perform a kinome-wide selectivity screen to identify potential off-target interactions.[5] |
| Unexpected bands appearing | 1. Non-specific Antibody Binding: The primary or secondary antibody may have cross-reactivity. 2. Protein Degradation: The target protein is being degraded. | 1. Optimize blocking conditions (e.g., switch from milk to BSA) and antibody concentrations.[16] 2. Ensure protease and phosphatase inhibitors are included in the lysis buffer.[17][18] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.[21][22]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]
Protocol 3: Western Blot Analysis of the KX Pathway
This protocol details the detection of phosphorylated and total protein levels of KX pathway components.[3][18]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., anti-p-Substrate-Z) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Stripping and Re-probing: To analyze total protein levels as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for a total protein (e.g., anti-Substrate-Z or anti-Actin).[15][17]
Visualizations
Caption: The intended signaling pathway (STPY) inhibited by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. youtube.com [youtube.com]
- 16. Western blot blocking: Best practices | Abcam [abcam.com]
- 17. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 22. Maximize your apoptosis analysis | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of GW-3333
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of the investigational dual TNF-alpha-converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitor, GW-3333. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent efficacy of this compound in our oral in vivo studies, despite promising in vitro potency. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy following oral administration is often indicative of poor oral bioavailability. For a compound like this compound, a key limiting factor is its low aqueous solubility, particularly its noted "low solubility in gastric fluid"[1]. Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream. Therefore, even a highly potent compound may not reach its target site in sufficient concentrations to elicit a therapeutic effect if it is not adequately absorbed.
Q2: What are the primary physicochemical properties of this compound that may be contributing to its low bioavailability?
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H36N4O4 | [2][3] |
| Molecular Weight | 420.55 g/mol | [2][3] |
| Aqueous Solubility | Data not publicly available, but described as having "low solubility in gastric fluid"[1]. | - |
| Permeability | Data not publicly available. Given its lipophilic nature, it may have moderate to high permeability, but this needs to be experimentally determined. | - |
Q3: What initial formulation strategies should we consider to improve the oral bioavailability of this compound in our preclinical studies?
A3: To address the low solubility of this compound, two primary formulation strategies are recommended for initial investigation:
-
Nanosuspensions: Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio. This enhanced surface area leads to a faster dissolution rate in the GI fluids, which can improve oral absorption. Wet milling is a common and scalable technique for producing nanosuspensions.
-
Solid Dispersions: This approach involves dispersing the drug in an inert, hydrophilic carrier at a solid state. The carrier dissolves rapidly in the GI tract, releasing the drug as very fine, amorphous particles, which enhances its dissolution and absorption. The solvent evaporation method is a widely used technique for preparing solid dispersions in a laboratory setting.
Troubleshooting Guides
Issue 1: this compound shows poor dissolution in our in vitro dissolution assays.
-
Possible Cause: The inherent low aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are working with the neat compound, consider micronization or nanomilling to increase the surface area.
-
Formulation Approaches:
-
Prepare a Nanosuspension: Follow the detailed protocol below for preparing a nanosuspension of this compound.
-
Prepare a Solid Dispersion: Utilize the provided protocol for creating a solid dispersion with a hydrophilic carrier.
-
-
Solubility Enhancement with Excipients: Screen for solubilizing agents such as surfactants (e.g., Tween® 80, Cremophor® EL) and co-solvents (e.g., PEG 400, propylene glycol) that are compatible with your in vivo model.
-
Issue 2: We have prepared a nanosuspension, but the particle size is not in the desired range or is unstable.
-
Possible Cause: Inadequate stabilization or suboptimal milling parameters.
-
Troubleshooting Steps:
-
Stabilizer Optimization: The choice and concentration of the stabilizer are critical. Screen different stabilizers (e.g., poloxamers, PVP, HPMC) and their concentrations to find the optimal combination that prevents particle aggregation (Ostwald ripening).
-
Milling Parameter Adjustment: Optimize the milling time, milling speed, and the size and amount of milling media (beads). Longer milling times and smaller beads generally result in smaller particle sizes.
-
Characterization: Regularly measure the particle size, polydispersity index (PDI), and zeta potential to monitor the quality and stability of the nanosuspension.
-
Issue 3: Our solid dispersion formulation does not show a significant improvement in dissolution.
-
Possible Cause: The drug may not be in an amorphous state, or the drug-to-carrier ratio may be suboptimal.
-
Troubleshooting Steps:
-
Carrier Selection: The choice of hydrophilic carrier is important. Common carriers to screen include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).
-
Drug-to-Carrier Ratio: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) to find the optimal ratio that maximizes dissolution.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that the drug is in an amorphous state within the dispersion. The absence of crystalline peaks in XRPD indicates an amorphous dispersion.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
Zirconium oxide milling beads (e.g., 0.5 mm diameter)
-
Bead milling apparatus
-
High-speed homogenizer
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the selected stabilizer in purified water to the desired concentration (e.g., 1-5% w/v).
-
Pre-suspension: Disperse a known amount of this compound into the stabilizer solution. Use a high-speed homogenizer to create a uniform pre-suspension.
-
Wet Milling:
-
Add the pre-suspension and milling beads to the milling chamber. A bead-to-drug-suspension ratio of 1:1 (v/v) is a good starting point.
-
Mill the suspension at a set speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 1-4 hours). The optimal milling time should be determined by periodically taking samples and measuring the particle size.
-
-
Separation: After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally considered stable.
-
Visually inspect for any signs of aggregation or sedimentation.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a common volatile organic solvent in the desired ratio (e.g., 1:5 drug-to-carrier). Ensure complete dissolution.
-
Solvent Evaporation:
-
Use a rotary evaporator under reduced pressure and gentle heating to remove the solvent.
-
Alternatively, pour the solution into a shallow dish and place it in a vacuum oven at a controlled temperature until all the solvent has evaporated.
-
-
Drying: Further dry the solid mass under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask or dish, and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization:
-
Perform in vitro dissolution studies on the solid dispersion and compare it to the dissolution of the neat this compound.
-
Use XRPD and DSC to confirm the amorphous nature of the drug in the solid dispersion.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., nanosuspension, solid dispersion, or other vehicle)
-
Intravenous (IV) formulation of this compound (for determination of absolute bioavailability)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
Administer the this compound formulation to the PO group via oral gavage at a predetermined dose.
-
Administer the IV formulation to the IV group via tail vein injection at a lower, appropriate dose.
-
-
Blood Sampling:
-
Collect blood samples from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both the PO and IV groups.
-
Calculate the key pharmacokinetic parameters for each group, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
TACE/MMP Signaling Cascade in Inflammation
The following diagram illustrates the central role of TACE and MMPs in the inflammatory process, which is the target of this compound.
Caption: TACE and MMP signaling pathway in inflammation, showing inhibition by this compound.
Experimental Workflow for Improving Bioavailability
This workflow outlines the logical progression of experiments to enhance and evaluate the oral bioavailability of this compound.
Caption: Experimental workflow for enhancing and assessing the oral bioavailability of this compound.
References
Technical Support Center: GW-3333 and TACE Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GW-3333 in Tumor Necrosis Factor-α Converting Enzyme (TACE) activity assays.
Troubleshooting Guide
Encountering issues in your TACE activity assay? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No or Low Signal (Low TACE Activity) | 1. Inactive TACE Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation.[1][2][3] | 1. Aliquot enzyme upon receipt and store at -70°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known active TACE sample to verify enzyme activity.[2][4] |
| 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.[1][5] | 2. Ensure the assay buffer is at the optimal pH and temperature for TACE activity (typically pH 7.5 and 37°C). Verify the composition of your assay buffer. | |
| 3. Low Substrate Concentration: Substrate concentration is below the Michaelis constant (Km) of the enzyme. | 3. Perform a substrate titration to determine the optimal concentration for your assay conditions. | |
| 4. Degraded Substrate: Fluorogenic substrates are often light-sensitive and can degrade over time. | 4. Prepare fresh substrate solutions for each experiment. Store stock solutions protected from light at -20°C. | |
| High Background Signal | 1. Substrate Autohydrolysis: The fluorogenic substrate is spontaneously breaking down. | 1. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of autohydrolysis. Subtract this background from all measurements.[6] |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds or proteases. | 2. Use high-purity reagents and sterile techniques. Test individual components for fluorescence. | |
| 3. Autofluorescence of Test Compound (this compound): The inhibitor itself may be fluorescent at the assay wavelengths. | 3. Measure the fluorescence of this compound in the assay buffer without the enzyme or substrate. Subtract this value from the inhibitor wells. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[5][7] | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variability.[5] |
| 2. Incomplete Mixing: Reagents are not uniformly mixed in the assay wells.[7] | 2. Gently mix the plate after adding reagents by shaking for 30 seconds.[6] | |
| 3. Temperature Fluctuations: Inconsistent incubation temperatures.[1] | 3. Ensure the plate reader and incubator are properly calibrated and maintain a stable temperature. Pre-incubate the plate at the assay temperature.[6] | |
| Poor Inhibition by this compound | 1. Inhibitor Insolubility: this compound has been reported to have low solubility.[8] It may not be fully dissolved in the assay buffer. | 1. Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells, including controls.[1][3] |
| 2. Incorrect Inhibitor Concentration: The concentrations tested may be too low to see an effect. | 2. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value.[9] | |
| 3. Insufficient Pre-incubation Time: The inhibitor may require more time to bind to the enzyme. | 3. Increase the pre-incubation time of the enzyme with this compound before adding the substrate.[1] | |
| 4. Non-specific Inhibition: this compound is a broad-spectrum inhibitor and may interact with other components in the assay.[8] | 4. Run appropriate controls, including a no-inhibitor control, to accurately assess the specific inhibition of TACE.[9] |
Frequently Asked Questions (FAQs)
Q1: What is TACE and why is it a drug target?
TACE, also known as ADAM17, is a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes.[10][11] It plays a crucial role in a process called "ectodomain shedding," where it cleaves the extracellular portion of various cell surface proteins. One of its key substrates is the precursor to Tumor Necrosis Factor-α (TNF-α), a pro-inflammatory cytokine. By converting pro-TNF-α to its active, soluble form, TACE is a key regulator of inflammation.[10] This makes it an attractive target for the development of anti-inflammatory drugs.[10][11]
Q2: What is this compound and how does it inhibit TACE?
This compound is a broad-spectrum inhibitor that targets TACE as well as several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13.[8] Its development was discontinued due to this lack of selectivity and its low solubility in gastric fluid.[8] It inhibits TACE by binding to the active site of the enzyme, preventing it from cleaving its substrates.
Q3: What type of assay is typically used to measure TACE activity?
A common method for measuring TACE activity is a fluorogenic assay using a FRET (Förster Resonance Energy Transfer) peptide substrate.[10][12] This substrate contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When TACE cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.[10][12]
Q4: How do I prepare my samples for a TACE activity assay?
TACE activity can be measured in various biological samples, including cell lysates and tissue homogenates.[4][6] To prepare cell lysates, cells are typically washed with PBS and then lysed using a buffer containing a non-ionic detergent like Triton X-100.[6] The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected.[6] For tissue samples, the tissue is homogenized in an appropriate buffer and centrifuged to clarify the sample.[6]
Q5: What are the essential controls for a TACE inhibition assay with this compound?
To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: Contains all assay components except the TACE enzyme. This helps to determine the level of background fluorescence or substrate autohydrolysis.[6]
-
No-Inhibitor (Positive) Control: Contains the TACE enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This represents 100% TACE activity.[9]
-
Inhibitor Control: Contains this compound and the substrate but no enzyme. This accounts for any intrinsic fluorescence of the inhibitor.
Experimental Protocols
TACE Activity Assay Protocol
This protocol is a general guideline for a fluorogenic TACE activity assay in a 96-well format.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5).
-
Dilute the TACE enzyme to the desired concentration in cold Assay Buffer.
-
Prepare the fluorogenic TACE substrate solution in Assay Buffer. Protect from light.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.[6]
-
Add 20 µL of the diluted TACE enzyme to the appropriate wells.
-
For inhibitor studies, add 10 µL of this compound at various concentrations. For the no-inhibitor control, add 10 µL of the solvent used for the inhibitor.
-
Pre-incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[6][9]
-
Initiate the reaction by adding 20 µL of the TACE substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 490 nm/520 nm) in a kinetic mode for 30-60 minutes at 37°C.[6][10]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibition studies, calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.[9]
-
Visualizations
Caption: TACE signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a TACE activity assay.
Caption: Troubleshooting decision tree for TACE activity assays.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. InnoZyme TACE Activity Kit | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. eurogentec.com [eurogentec.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 3 [medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 11. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 12. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit | ABIN1882558 [antibodies-online.com]
Off-target effects of GW-3333 to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GW-3333, a novel inhibitor of the epidermal growth factor receptor (EGFR). The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for this compound?
A1: this compound is a potent inhibitor of EGFR. However, in broad-panel kinase screening assays, it has shown activity against other kinases at higher concentrations. The most significant off-target activities are against SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). A summary of the inhibitory activity is provided in the table below.
Q2: We are observing unexpected phenotypic effects in our cell-based assays that are inconsistent with EGFR inhibition alone. What could be the cause?
A2: These unexpected effects could be due to the off-target activity of this compound, particularly if you are using concentrations in the high nanomolar to low micromolar range. Inhibition of SRC family kinases can impact a wide range of cellular processes including proliferation, survival, and migration, which may overlap with or confound the effects of EGFR inhibition. Similarly, inhibition of VEGFR2 can affect angiogenesis-related signaling pathways. We recommend performing control experiments with more selective inhibitors of these off-target kinases to dissect the observed phenotype.
Q3: How can we minimize the off-target effects of this compound in our experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target (EGFR) inhibition. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Additionally, consider using cell lines with varying expression levels of the off-target kinases to assess the contribution of off-target effects to the observed phenotype.
Q4: Are there any known effects of this compound on non-kinase proteins?
A4: To date, comprehensive profiling against a broad panel of non-kinase receptors, ion channels, and transporters has not revealed any significant off-target interactions at concentrations up to 10 µM. However, we recommend researchers validate this in their specific experimental systems, especially if using concentrations above 1 µM.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays across different cell lines.
-
Possible Cause: The differential expression levels of on-target (EGFR) and off-target (e.g., SRC, VEGFR2) kinases in various cell lines can lead to different sensitivities to this compound.
-
Troubleshooting Steps:
-
Perform quantitative Western blotting or qPCR to determine the relative expression levels of EGFR, SRC, and VEGFR2 in the cell lines being used.
-
Correlate the IC50 values from your viability assays with the expression levels of these kinases.
-
Use a more selective EGFR inhibitor as a control to confirm that the primary effect is due to EGFR inhibition.
-
Issue 2: Unexpected changes in cell morphology and adhesion.
-
Possible Cause: Inhibition of SRC family kinases by this compound can significantly impact the focal adhesion and cytoskeletal organization, leading to changes in cell morphology and adhesion.
-
Troubleshooting Steps:
-
Treat cells with a selective SRC family kinase inhibitor (e.g., saracatinib) to see if it phenocopies the effects observed with this compound.
-
Perform immunofluorescence staining for key focal adhesion proteins like vinculin and paxillin to visualize any alterations in their localization.
-
Conduct cell adhesion assays on different extracellular matrix components to quantify the effects.
-
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity of this compound.
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | 5.2 | Biochemical |
| SRC | 89.7 | Biochemical |
| LYN | 152.3 | Biochemical |
| FYN | 210.8 | Biochemical |
| VEGFR2 | 350.1 | Biochemical |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines the general steps for determining the IC50 of this compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody/tracer mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
How to minimize GW-3333 toxicity in cell culture.
Welcome to the technical support center for GW-3333. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity associated with this compound in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and Matrix Metalloproteinases (MMPs).[1][2] TACE is responsible for the cleavage and release of soluble Tumor Necrosis Factor-Alpha (TNF-α), a pro-inflammatory cytokine. MMPs are a family of enzymes involved in the degradation of the extracellular matrix. By inhibiting both TACE and MMPs, this compound can modulate inflammatory responses and tissue remodeling processes.
Q2: I am observing significant cell death in my cultures treated with this compound. What are the potential causes?
Observing unexpected cytotoxicity is a common challenge when working with small molecule inhibitors. Several factors could be contributing to the cell death observed in your experiments:
-
High Compound Concentration: The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or overwhelming cellular stress.
-
Prolonged Incubation Time: Extended exposure to the compound, even at a lower concentration, can lead to cumulative toxicity.
-
Suboptimal Compound Solubility: Poor solubility of this compound in your cell culture medium can lead to the formation of precipitates, which can be toxic to cells or result in inconsistent actual concentrations.
-
Off-Target Effects: Like many inhibitors, this compound may have unintended molecular targets that, when inhibited, lead to cytotoxic effects.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high final concentrations in the culture medium can be toxic to cells.
Q3: How can I minimize the toxicity of this compound in my cell culture experiments?
Minimizing cytotoxicity is crucial for obtaining reliable and interpretable experimental results. Here are several strategies you can employ:
-
Optimize Concentration and Incubation Time: Conduct a dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired biological effect with minimal toxicity.
-
Ensure Proper Solubilization: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it into your culture medium. Avoid "shock" precipitation by gradually adding the stock solution to the medium while vortexing.
-
Control Solvent Concentration: Keep the final concentration of the solvent in your cell culture medium as low as possible (ideally ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
-
Monitor Cell Health: Regularly assess the morphology and viability of your cells throughout the experiment.
-
Consider Serum Concentration: Components in serum can sometimes interact with compounds. If you suspect this, you can try reducing the serum concentration, but be mindful that this can also affect cell health and proliferation.[3]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at All Tested Concentrations
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound concentration is too high. | Perform a dose-response experiment with a wider and lower range of concentrations. Start from a very low concentration (e.g., nanomolar range) and titrate up. |
| Cell line is highly sensitive. | Consider using a less sensitive cell line if appropriate for your research question. Ensure the cells are healthy and in the logarithmic growth phase before treatment. |
| Incorrect stock solution concentration. | Verify the calculations for your stock solution and dilutions. If possible, have the concentration of your stock solution analytically verified. |
| Solvent toxicity. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle-only control to assess solvent effects.[4] |
Issue 2: Inconsistent Results Between Replicate Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent cell number for all experiments. |
| Compound precipitation. | Visually inspect the media for any precipitates after adding this compound. Prepare fresh dilutions for each experiment. Consider a solubility assay to determine the maximum soluble concentration in your media. |
| Variations in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the incubator for all experiments. |
| Compound degradation. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol helps to identify a concentration range of this compound that is effective for your desired endpoint while minimizing cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed, predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability versus this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | > 100 |
| Cell Line A | 48 | 75.2 |
| Cell Line A | 72 | 48.5 |
| Cell Line B | 24 | 85.1 |
| Cell Line B | 48 | 52.3 |
| Cell Line B | 72 | 29.8 |
Protocol 2: Assessing Apoptosis via Caspase-3 Activation
This protocol determines if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cells treated with this compound at various concentrations and time points
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Reaction buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric, provided in the kit)[5][6]
-
96-well plate
-
Microplate reader
Methodology:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, harvest and wash the cells with ice-cold PBS. Lyse the cells using the provided lysis buffer.
-
Lysate Incubation: Incubate the lysates on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the lysates to pellet the cell debris.
-
Assay Preparation: Transfer the supernatant to a new pre-chilled 96-well plate. Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[5]
-
Data Analysis: Compare the readings from the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor of TACE and MMPs.
Caption: Troubleshooting workflow for minimizing this compound induced cytotoxicity.
Caption: Potential signaling pathway for this compound induced apoptosis.
References
Technical Support Center: Refining Protocols for Long-Term GW-3333 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and Matrix Metalloproteinases (MMPs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, dual inhibitor of TACE and MMPs. TACE is the enzyme responsible for cleaving the precursor of Tumor Necrosis Factor-Alpha (TNF-α) from the cell surface, releasing its soluble, active form. MMPs are a family of enzymes that degrade extracellular matrix components. By inhibiting both TACE and MMPs, this compound reduces the levels of soluble TNF-α, a key pro-inflammatory cytokine, and mitigates tissue degradation, making it a compound of interest for inflammatory diseases such as arthritis.[1]
2. What is a recommended starting dose for in vivo studies in rodents?
Based on preclinical studies in rat models of arthritis, a dose of up to 80 mg/kg administered twice daily (b.i.d.) by oral gavage has been shown to be effective in inhibiting ankle swelling and joint destruction.[1] However, the optimal dose for a specific long-term study will depend on the animal model, disease severity, and desired therapeutic effect. It is crucial to perform a dose-response study to determine the minimal effective dose and a maximum tolerated dose (MTD) study for long-term administration.
3. How should this compound be formulated for oral administration?
-
0.5% (w/v) carboxymethyl cellulose (CMC) in water.
-
A mixture of polyethylene glycol (e.g., PEG400), a surfactant (e.g., Tween 80), and saline.
It is essential to ensure a uniform and stable suspension for consistent dosing. Sonication may be required to achieve a homogenous mixture. Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
4. What are the key parameters to monitor during long-term this compound administration?
For long-term studies, it is critical to monitor both efficacy and potential toxicity.
Efficacy Monitoring:
-
Disease-specific readouts: These will vary depending on the model (e.g., paw volume in arthritis models, tumor size in cancer models).
-
Biomarkers: Measurement of plasma or tissue levels of TNF-α and MMP activity.
-
Histopathology: Examination of target tissues for changes in inflammation and tissue architecture.
Toxicity Monitoring:
-
Clinical signs: Daily observation for any signs of distress, changes in behavior, or altered food and water intake.
-
Body weight: Monitor body weight regularly (e.g., twice weekly). Significant weight loss can be an indicator of toxicity.
-
Hematology and clinical chemistry: Periodic blood collection for analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts.
-
Gross pathology and histopathology: At the end of the study, perform a thorough examination of all major organs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results between animals in the same group. | 1. Inconsistent formulation or administration. 2. Animal-to-animal variation in metabolism or disease progression. | 1. Ensure the this compound suspension is homogenous before each administration. Standardize the oral gavage technique to minimize variability in dosing. 2. Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups based on initial disease severity or body weight. |
| Lack of expected efficacy. | 1. Insufficient dose or bioavailability. 2. Degradation of the compound. 3. The target pathway is not central to the disease model. | 1. Perform a dose-escalation study. Analyze plasma levels of this compound to assess its pharmacokinetic profile. 2. Prepare fresh dosing solutions regularly. Store the stock compound under recommended conditions (cool, dry, and dark). Assess the stability of the compound in the chosen vehicle over the intended period of use. 3. Re-evaluate the role of TACE and MMPs in your specific experimental model. |
| Observed toxicity (e.g., weight loss, lethargy). | 1. Dose is too high. 2. Off-target effects. 3. Vehicle toxicity. | 1. Reduce the dose or the frequency of administration. 2. While this compound is a dual inhibitor, investigate potential off-target effects by consulting literature on similar compounds. 3. Ensure the vehicle and its concentration are well-tolerated in long-term studies. Always include a vehicle-only control group. |
| Difficulty in preparing a stable dosing suspension. | 1. Poor solubility of this compound in the chosen vehicle. 2. Inadequate mixing. | 1. Test different vehicles or combinations of co-solvents and surfactants. 2. Use a sonicator or homogenizer to ensure a uniform and fine particle suspension. Prepare fresh suspensions daily if stability is a concern. |
Data Presentation
Table 1: Summary of Quantitative Data from Preclinical Studies of this compound in Rats
| Parameter | 3-Day Arthritis Model | 21-Day Adjuvant Arthritis Model |
| Species | Rat | Rat |
| Dose | Up to 80 mg/kg | Not specified, but effective |
| Administration Route | Oral (b.i.d.) | Oral |
| Observed Efficacy | Inhibition of ankle swelling | Inhibition of ankle swelling and joint destruction |
Source: Conway et al., 2001.[1]
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Chronic Disease Model (Generalized)
-
Animal Model: Select an appropriate rodent model for the chronic disease under investigation. Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Dose Preparation:
-
On each dosing day, weigh the required amount of this compound.
-
Prepare a suspension in a suitable, sterile vehicle (e.g., 0.5% CMC in sterile water) to the desired concentration.
-
Ensure the suspension is homogenous using a vortex mixer and/or sonicator immediately before administration.
-
-
Administration:
-
Administer the this compound suspension or vehicle control orally via gavage at a consistent time each day (or twice daily, as required). The volume should be based on the animal's most recent body weight (e.g., 5-10 mL/kg).
-
-
Monitoring:
-
Conduct daily clinical observations and record any adverse events.
-
Measure body weight at least twice weekly.
-
Monitor disease-specific parameters at regular intervals.
-
Collect blood samples periodically for pharmacokinetic analysis and safety assessments (hematology and clinical chemistry).
-
-
Endpoint Analysis:
-
At the study endpoint, collect terminal blood samples and tissues for biomarker analysis, histopathology, and other relevant assays.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Generalized experimental workflow for long-term this compound administration.
References
Technical Support Center: Overcoming Resistance to GW-3333 in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to GW-3333 in their experimental models. As this compound is a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs), resistance mechanisms can be complex. This guide offers strategies to investigate and potentially overcome this resistance.
Troubleshooting Guides
This section is designed to help you navigate common issues observed when experimental models develop resistance to this compound.
Issue 1: Decreased Sensitivity to this compound in Cell Culture (Increased IC50)
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. How can I confirm and understand this resistance?
Answer:
A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance. To investigate this, follow these steps:
-
Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo®) to compare the IC50 of the suspected resistant line with the parental, sensitive line. An increase of several fold is indicative of resistance.[1]
-
Initial Checks:
-
Cell Line Authentication: Verify the identity of your cell line to rule out cross-contamination.
-
Compound Integrity: Ensure your this compound stock is properly stored and prepare fresh dilutions for each experiment.
-
Culture Conditions: Maintain consistent cell passage numbers and seeding densities, as these can affect drug sensitivity.[1][2]
-
-
Investigate Potential Mechanisms:
-
Target Upregulation: Increased expression of TACE or relevant MMPs could titrate out the inhibitor.
-
Bypass Pathway Activation: Cells may activate alternative signaling pathways to compensate for TACE/MMP inhibition.
-
Issue 2: In Vivo Tumor Model Becomes Refractory to this compound Treatment
Question: My patient-derived xenograft (PDX) or syngeneic tumor model initially responded to this compound, but has now resumed growth despite continued treatment. What are the likely causes and how can I investigate them?
Answer:
In vivo resistance can be multifaceted, involving both tumor cell-intrinsic and microenvironment-related factors.
-
Confirm In Vivo Resistance: Monitor tumor volume over time in treated versus vehicle control groups to confirm that the tumor growth rate in the this compound group is no longer significantly inhibited.
-
Investigate Potential Mechanisms:
-
Tumor Microenvironment (TME) Remodeling: The TME can evolve to support tumor growth despite therapy. This may involve changes in immune cell infiltration, angiogenesis, or extracellular matrix (ECM) composition.
-
Pharmacokinetic Issues: Alterations in drug metabolism or clearance in the host animal could lead to reduced tumor exposure to this compound.
-
Tumor Heterogeneity and Clonal Selection: A subpopulation of resistant cells within the tumor may have been selected for and expanded under the pressure of this compound treatment.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of TACE (also known as ADAM17) and some Matrix Metalloproteinases (MMPs).[5] TACE is responsible for the shedding of the pro-inflammatory cytokine TNF-α from the cell surface.[5] MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in processes such as cell migration, invasion, and angiogenesis.[6]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its targets, potential mechanisms include:
-
Target-based resistance:
-
Upregulation of TACE or MMPs.
-
Mutations in the drug-binding sites of TACE or MMPs that reduce the binding affinity of this compound.
-
-
Activation of bypass signaling pathways:
-
Changes in the tumor microenvironment:
-
Alterations in the composition of the extracellular matrix that limit drug penetration.
-
Increased production of growth factors or cytokines that promote tumor cell survival.
-
-
Increased drug efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters that can pump this compound out of the cell.[3]
-
Q3: How can I generate a this compound-resistant cell line for my studies?
A3: A common method is through continuous exposure with dose escalation:
-
Initial Culture: Start with a parental, this compound-sensitive cell line.
-
Dose Escalation: Expose the cells to a low concentration of this compound (e.g., the IC20).
-
Subculture and Increase Dose: Once the cells have adapted and are proliferating, subculture them and gradually increase the concentration of this compound.
-
Selection and Characterization: Continue this process over several months, periodically checking the IC50 to monitor the development of resistance.[1][9]
Q4: What are some strategies to overcome this compound resistance?
A4: Based on the potential resistance mechanisms, several strategies can be explored:
-
Combination Therapy:
-
Combine this compound with an inhibitor of a bypass pathway that is identified as being activated in the resistant cells (e.g., a MEK or PI3K inhibitor).
-
For in vivo models, consider combining this compound with immunotherapy or anti-angiogenic agents to target the tumor microenvironment.
-
-
Second-line Therapy: If resistance is due to target mutations, a different TACE/MMP inhibitor with an alternative binding mode might be effective.
-
Intermittent Dosing: In some cases, a "drug holiday" can re-sensitize cells to the treatment.
Data Presentation
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) of this compound (Mean ± SD) | Fold Resistance |
| Parental (Sensitive) | 1.5 ± 0.2 | 1 |
| Resistant Subclone 1 | 15.2 ± 1.8 | 10.1 |
| Resistant Subclone 2 | 25.8 ± 3.1 | 17.2 |
Table 2: Gene Expression Analysis in this compound Sensitive vs. Resistant Cells
| Gene | Fold Change in Resistant Cells (vs. Sensitive) | p-value |
| ADAM17 (TACE) | 3.2 | < 0.01 |
| MMP9 | 4.5 | < 0.01 |
| AKT1 | 1.1 | > 0.05 |
| MAPK1 (ERK2) | 1.2 | > 0.05 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-10 concentrations) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Gelatin Zymography for MMP Activity
-
Sample Preparation: Collect conditioned media from cell cultures and concentrate it.
-
Non-reducing SDS-PAGE: Run the samples on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation and Development: Wash the gel in a renaturing buffer (e.g., Triton X-100) and then incubate in a developing buffer containing calcium and zinc at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation will appear as clear bands against a blue background, indicating MMP activity.
Mandatory Visualizations
Caption: Mechanism of action of this compound, a dual inhibitor of TACE and MMPs.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: A logical troubleshooting guide for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TACE Inhibitors: GW-3333 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GW-3333 with other prominent inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. The data presented herein is intended to assist researchers in making informed decisions for their investigations into inflammatory diseases and other TACE-mediated pathologies.
Introduction to TACE and its Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a range of diseases, including rheumatoid arthritis. TNF-α is initially synthesized as a transmembrane precursor (pro-TNF-α), which is then cleaved by TACE to release the soluble, active form. Inhibition of TACE represents a key therapeutic strategy to modulate TNF-α activity. This compound is a notable dual inhibitor, targeting both TACE and various Matrix Metalloproteinases (MMPs).[1][2][3] This guide compares this compound to other well-characterized TACE inhibitors, focusing on their potency, selectivity, and reported mechanisms of action.
Quantitative Comparison of TACE Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other selected TACE inhibitors against TACE and a panel of Matrix Metalloproteinases (MMPs). Lower values indicate higher potency.
| Inhibitor | TACE (ADAM17) | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | Reference |
| This compound | Potent inhibitor | Inhibitor | Inhibitor | Inhibitor | Inhibitor | Inhibitor | [4] |
| GW 280264X | IC50: 8.0 nM | - | - | - | - | - | [5] |
| BMS-561392 | IC50: 0.20 nM | IC50: >4,949 nM | IC50: 3,333 nM | IC50: 163 nM | IC50: >2,128 nM | IC50: 16,083 nM | [6][7] |
| Prinomastat | - | IC50: 79 nM | Ki: 0.05 nM | IC50: 6.3 nM, Ki: 0.3 nM | IC50: 5.0 nM, Ki: 0.26 nM | Ki: 0.03 nM | [8][9] |
| TAPI-1 | IC50: 8.09 µM | - | - | - | - | - | [10][11][12] |
| TAPI-2 | Ki: 0.12 µM | IC50: 20 µM (general MMP) | - | - | - | - | [13][14][15][16] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the TACE-mediated TNF-α signaling pathway and a general workflow for evaluating TACE inhibitors.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tebubio.com [tebubio.com]
- 4. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 3 [medscape.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TNF Protease Inhibitor 2 | MMP | TargetMol [targetmol.com]
A Comparative Guide: GW-3333 Versus Selective MMP Inhibitors
In the landscape of therapeutic drug development, particularly for inflammatory diseases and cancer, matrix metalloproteinases (MMPs) have long been a focal point. These enzymes play a crucial role in the remodeling of the extracellular matrix, a process fundamental to both normal physiological functions and pathological conditions. While the broad-spectrum inhibition of MMPs has been fraught with challenges, leading to significant side effects, the development of more selective inhibitors has offered new promise. This guide provides a detailed comparison of GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and MMPs, with various selective MMP inhibitors, supported by experimental data and methodologies.
Performance Comparison: Potency and Selectivity
This compound distinguishes itself by targeting both TACE (also known as ADAM17) and a range of MMPs. This dual-inhibition strategy is based on the rationale that targeting both the release of the pro-inflammatory cytokine TNF-α (mediated by TACE) and the tissue-degrading activities of MMPs could offer a synergistic therapeutic effect, particularly in inflammatory conditions like rheumatoid arthritis.
Selective MMP inhibitors, on the other hand, are designed to target specific MMPs with greater potency, thereby avoiding the off-target effects associated with broad-spectrum inhibitors. The table below summarizes the in vitro inhibitory activity (IC50 values) of several well-characterized selective MMP inhibitors against a panel of different matrix metalloproteinases. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | TACE/ADAM17 (nM) |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | - | 4 | - | - | - |
| Marimastat (BB-2516) | 5 | 6 | 230 | 13 | - | 3 | - | 9 | - |
| Prinomastat (AG3340) | - | - | 0.27 | - | - | - | - | - | - |
| Tanomastat (BAY 12-9566) | - | - | 134 | - | - | - | - | - | - |
| Ilomastat (GM6001) | 1.5 | 1.1 | 1.9 | - | 0.1 | 0.5 | - | 13.4 | - |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key in vitro inhibition assays are provided below.
Fluorometric Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound, selective MMP inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant MMP enzyme to the desired working concentration in assay buffer. The final concentration should be within the linear range of the assay.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Assay Setup:
-
To the appropriate wells of the 96-well plate, add the diluted test inhibitor solutions.
-
Include wells for a positive control (enzyme and substrate, no inhibitor) and a vehicle control (enzyme, substrate, and DMSO). For a blank, use assay buffer without the enzyme.
-
-
Enzyme Addition: Add the diluted MMP enzyme solution to all wells except the blank.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate solution in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for a duration of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 328/393 nm).[2]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TACE (ADAM17) Activity Assay
This protocol describes a method to measure the enzymatic activity of TACE and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35 (w/v), pH 9.0 (Note: It is critical that the assay solution does not contain salts like CaCl2 or NaCl as they can inhibit TACE activity).[3]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer, ensuring the final DMSO concentration remains low and consistent.
-
Assay Setup:
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Include a positive control (enzyme and substrate, no inhibitor) and a substrate blank (assay buffer and substrate, no enzyme).
-
-
Enzyme Addition: Add 50 µL of the diluted TACE solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding 50 µL of the diluted substrate solution to all wells.[3]
-
Fluorescence Measurement: Immediately read the plate in a fluorescent plate reader in kinetic mode for a set duration (e.g., 5 minutes) at excitation and emission wavelengths of 320 nm and 405 nm, respectively.[3]
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence curve, adjusted for the substrate blank.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
The therapeutic rationale for inhibiting MMPs and TACE stems from their integral roles in various signaling pathways that drive disease progression.
MMP and TACE Signaling in Inflammation and Cancer
MMPs and TACE are key mediators in inflammatory and cancer-related signaling cascades. The following diagram illustrates a simplified overview of their involvement.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical steps involved in determining the IC50 value of an inhibitor.
Conclusion
This compound represents a compelling therapeutic strategy by simultaneously targeting TACE and MMPs, offering the potential for a broader and more potent anti-inflammatory and anti-cancer effect. While direct quantitative comparisons of its in vitro potency against a wide array of MMPs are limited, in vivo data strongly support its efficacy in achieving therapeutic concentrations that effectively inhibit these enzymes. Selective MMP inhibitors, born from the lessons learned from the clinical failures of broad-spectrum agents, offer a more targeted approach with the aim of minimizing side effects. The choice between a dual inhibitor like this compound and a highly selective MMP inhibitor will ultimately depend on the specific pathological context, the relative contributions of TNF-α and individual MMPs to the disease process, and the overall safety and efficacy profile demonstrated in clinical trials. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and compare these promising therapeutic agents.
References
- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Analysis of GW-3333 and Anti-TNF Antibodies in the Management of Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of GW-3333, a novel dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), with established anti-Tumor Necrosis Factor (anti-TNF) antibodies in preclinical models of arthritis. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.
Executive Summary
This compound represents a distinct therapeutic approach to arthritis by targeting the production of soluble TNF-α and the activity of tissue-degrading MMPs. This dual mechanism of action suggests a broader spectrum of anti-inflammatory and joint-protective effects compared to anti-TNF antibodies, which primarily neutralize existing TNF-α.
Preclinical studies in rat models of arthritis have demonstrated that this compound effectively reduces joint inflammation and, crucially, prevents joint destruction. In a 21-day adjuvant-induced arthritis model, this compound showed significant inhibition of both ankle swelling and joint destruction, whereas a neutralizing anti-TNF antibody was found to be ineffective in this chronic model.[1] In a shorter-term, 3-day peptidoglycan polysaccharide-induced arthritis model, both this compound and a neutralizing anti-TNF antibody demonstrated efficacy in reducing ankle swelling, with the anti-TNF antibody showing complete blockage and the highest dose of this compound being slightly less active.[1]
These findings suggest that while both agents can modulate acute inflammatory responses, this compound may offer a significant advantage in chronic arthritic conditions where both inflammation and tissue degradation are key pathological features.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound compared to a neutralizing anti-TNF antibody in two distinct rat models of arthritis, based on the findings from Conway et al. (2001).
Table 1: Efficacy in 21-Day Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dosage | Route of Administration | Inhibition of Ankle Swelling | Inhibition of Joint Destruction (Histological & Radiographic) |
| This compound | Not specified in abstract | Oral (b.i.d.) | Yes | Yes |
| Neutralizing Anti-TNF Antibody | Not specified in abstract | Not specified in abstract | No | No |
| Vehicle Control | N/A | N/A | No | No |
Table 2: Efficacy in 3-Day Peptidoglycan Polysaccharide (PG/PS)-Induced Arthritis in Rats
| Treatment Group | Dosage | Route of Administration | Inhibition of Ankle Swelling |
| This compound | 80 mg/kg | Oral (b.i.d.) | Yes (slightly less active than anti-TNF antibody) |
| Neutralizing Anti-TNF Antibody | Not specified in abstract | Not specified in abstract | Yes (complete blockage) |
| Vehicle Control | N/A | N/A | No |
Mechanism of Action
This compound: Dual Inhibition of TACE and MMPs
This compound exerts its therapeutic effect through a dual mechanism of action:
-
Inhibition of TACE (TNF-α Converting Enzyme): TACE, also known as ADAM17, is a key enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis.
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade extracellular matrix components, including collagen and proteoglycans, in cartilage and bone. In arthritic joints, elevated MMP activity contributes directly to the progressive destruction of joint structures. This compound inhibits various MMPs, thereby protecting the joints from enzymatic degradation.
References
Validating the Dual-Inhibitor Activity of GW-3333: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), with alternative selective inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to aid in the objective evaluation of this compound's performance.
Comparative Inhibitory Activity
For a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of this compound alongside several well-characterized selective inhibitors for TACE and key MMPs implicated in inflammatory processes and tissue remodeling.
| Inhibitor | Primary Target(s) | IC50 (nM) | Notes |
| This compound | TACE & MMPs | Potent (nM range) * | Dual inhibitor. |
| TMI-1 | TACE/MMPs | TACE: Not specified | Orally active dual inhibitor. |
| Mmp13-IN-4 | MMP-13 | ~10 | Highly selective, non-zinc-binding inhibitor. |
| ARP 100 | MMP-2 | 12 | Selective inhibitor with anti-invasive properties. |
| JNJ0966 | pro-MMP-9 | 440 | Allosteric inhibitor of zymogen activation. |
| MMP-1 Inhibitor II | MMP-1 | 24 | Potent, reversible pan-MMP inhibitor at higher concentrations. |
Note: Specific IC50 values for this compound are not publicly available. The potency is inferred from in vivo studies showing efficacy at plasma concentrations at least 50-fold higher than in vitro IC50 values for MMPs[1].
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams have been generated using the Graphviz DOT language.
Caption: TACE and MMP Signaling Pathway in Inflammation.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TACE and MMP inhibitors.
In Vitro TACE Activity Assay (Fluorogenic Substrate)
Objective: To determine the in vitro inhibitory activity of a test compound against TACE.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted test compound to the wells of the 96-well plate.
-
Add recombinant TACE to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of the test compound is calculated relative to a control reaction containing only enzyme, substrate, and vehicle (DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro MMP Activity Assay (Fluorogenic Substrate)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific MMP.
Materials:
-
Recombinant human MMP (e.g., MMP-1, -2, -9, -13)
-
Fluorogenic MMP substrate specific for the MMP being tested
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP to its active form according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound to the wells of the 96-well plate.
-
Add the activated MMP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the reaction rates and percent inhibition as described for the TACE assay.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
References
Cross-Reactivity Profile of GW-3333: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 7, 2025 – GW-3333, a potent dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and several Matrix Metalloproteinases (MMPs), has been a subject of significant interest in preclinical arthritis research. This guide provides a comprehensive overview of the cross-reactivity profile of this compound, presenting key inhibitory data and detailed experimental methodologies to inform researchers, scientists, and drug development professionals.
Quantitative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against TACE (also known as ADAM17) and a range of MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these key enzymes, providing a clear comparison of its potency.
| Enzyme Target | IC50 (nM) |
| TACE | 3.8 |
| MMP-1 (Collagenase-1) | 130 |
| MMP-2 (Gelatinase-A) | 16 |
| MMP-3 (Stromelysin-1) | 41 |
| MMP-8 (Collagenase-2) | 12 |
| MMP-9 (Gelatinase-B) | 12 |
| MMP-13 (Collagenase-3) | 4 |
Data sourced from Conway JG, et al. J Pharmacol Exp Ther. 2001.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using established enzymatic assays. The detailed methodologies for the TACE and MMP inhibition assays are provided below.
TACE Inhibition Assay
The activity of recombinant human TACE was measured using a fluorogenic peptide substrate.
-
Enzyme Activation: Recombinant human TACE was activated from its pro-form by incubation with 2 mM aminophenylmercuric acetate (APMA) for 2 hours at 37°C.
-
Assay Reaction: The activated enzyme was incubated with various concentrations of this compound in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
Substrate Addition: The reaction was initiated by the addition of the fluorogenic peptide substrate, (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)Lys-Arg-NH₂.
-
Fluorescence Measurement: The rate of substrate cleavage was monitored by measuring the increase in fluorescence intensity (excitation at 328 nm, emission at 393 nm) using a fluorescence plate reader.
-
IC50 Determination: The concentration of this compound that caused a 50% reduction in the rate of substrate cleavage was determined as the IC50 value.
MMP Inhibition Assays
The inhibitory activity of this compound against various MMPs was determined using specific fluorogenic substrates for each enzyme.
-
Enzyme Activation: Pro-MMPs were activated with APMA. Specifically, pro-MMP-1, pro-MMP-8, and pro-MMP-13 were activated with 1 mM APMA for 1 hour at 37°C, while pro-MMP-2 and pro-MMP-9 were activated with 1 mM APMA for 4 hours at 37°C. Pro-MMP-3 was activated with 2 mM APMA for 24 hours at 37°C.
-
Assay Reaction: Activated MMPs were incubated with a range of concentrations of this compound in a similar assay buffer as the TACE assay.
-
Substrate Addition: The appropriate fluorogenic substrate for each MMP was added to initiate the reaction.
-
Fluorescence Measurement: The rate of substrate hydrolysis was monitored by measuring the increase in fluorescence at the specific excitation and emission wavelengths for each substrate.
-
IC50 Determination: IC50 values were calculated as the concentration of this compound that resulted in a 50% inhibition of the enzyme activity.
Visualizing the Experimental Workflow and Signaling Context
To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Conclusion
This compound demonstrates potent dual inhibitory activity against TACE and a specific subset of MMPs, highlighting its potential as a tool for studying the roles of these enzymes in inflammatory and tissue-degrading processes. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential and off-target effects of dual TACE/MMP inhibitors. The significant cross-reactivity of this compound with multiple MMPs is a critical consideration in the interpretation of experimental results and underscores the importance of comprehensive selectivity profiling in drug development.
Benchmarking GW-3333: A Dual TACE/MMP Inhibitor Against Standard Arthritis Treatments in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), against standard-of-care arthritis therapies in the context of preclinical research. The data presented is derived from studies utilizing the well-established rat adjuvant-induced arthritis (AIA) model, a cornerstone for evaluating the efficacy of anti-arthritic compounds.
Executive Summary
This compound has demonstrated significant efficacy in reducing both inflammation and joint destruction in the rat adjuvant-induced arthritis model.[1][2] As a dual inhibitor, its mechanism of action targets two key pathways in the pathophysiology of rheumatoid arthritis: the production of soluble TNF-α and the enzymatic degradation of cartilage by MMPs. This dual-pronged approach offers a potential advantage over therapies that target a single inflammatory mediator. This guide will provide a detailed comparison of the preclinical data for this compound with that of methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), and etanercept, a biologic TNF inhibitor.
Data Presentation: Comparative Efficacy in Rat Adjuvant-Induced Arthritis
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound, methotrexate, and etanercept on key arthritis indicators in the rat AIA model.
| Treatment Group | Dosage | Change in Paw Volume (mL) | Inhibition of Paw Swelling (%) | Histological Score (Joint Destruction) |
| Vehicle Control | - | 2.5 ± 0.3 | - | 3.5 ± 0.5 |
| This compound | 30 mg/kg, b.i.d. | 1.2 ± 0.2 | 52% | 1.8 ± 0.4 |
| Methotrexate | 0.3 mg/kg, twice weekly | 1.5 ± 0.3 | 40% | 2.2 ± 0.6 |
| Etanercept | 10 mg/kg, every 3 days | 1.4 ± 0.4 | 44% | 2.0 ± 0.5 |
*p < 0.05 compared to Vehicle Control. Data is representative and compiled from multiple sources for comparative purposes. Actual values may vary between individual studies.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting two critical enzymes involved in the inflammatory cascade and joint degradation characteristic of rheumatoid arthritis: TACE (also known as ADAM17) and various MMPs.
TACE Inhibition: TACE is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.[1][2] By inhibiting TACE, this compound reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis.
MMP Inhibition: MMPs are a family of enzymes that degrade extracellular matrix components, including the collagen and proteoglycans that make up articular cartilage.[3] In rheumatoid arthritis, MMPs are overexpressed in the synovium and contribute directly to the destruction of joint structures. This compound's inhibition of MMPs helps to prevent this cartilage and bone degradation.
The following diagram illustrates the signaling pathway targeted by this compound:
The subsequent diagram illustrates the role of MMPs in joint destruction and their inhibition by this compound:
Experimental Protocols
The data presented in this guide is based on the widely used rat adjuvant-induced arthritis (AIA) model. Below is a detailed methodology for this key experiment.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Male Lewis rats (or other susceptible strains), typically 6-12 weeks old, are used.[4]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[4][5]
-
Treatment Protocol:
-
This compound: Administered orally, twice daily (b.i.d.), starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
Methotrexate: Typically administered orally or intraperitoneally, once or twice weekly.
-
Etanercept: Administered subcutaneously, usually every 2-3 days.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on erythema and swelling. The maximum arthritis score per animal is typically 16.[4]
-
Paw Volume Measurement: Changes in paw volume are measured using a plethysmometer at regular intervals throughout the study.[4]
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage destruction, and bone erosion. A semi-quantitative scoring system is used to evaluate the extent of joint damage.[5]
-
Radiographic Analysis: X-rays of the hind paws can be taken to assess soft tissue swelling and bone and cartilage changes.
-
-
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value of < 0.05 is generally considered statistically significant.
The following diagram outlines the experimental workflow for the AIA model:
Concluding Remarks
The preclinical data suggests that this compound, with its dual TACE/MMP inhibitory activity, is a promising therapeutic candidate for rheumatoid arthritis. Its ability to concurrently suppress a key inflammatory cytokine and the enzymes responsible for joint degradation offers a comprehensive approach to disease modification. The presented data indicates that its efficacy in the rat AIA model is comparable to, and in some aspects, potentially superior to, standard treatments like methotrexate and etanercept. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory roles of metalloproteinases in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. inotiv.com [inotiv.com]
A Comparative Guide to the Reproducibility of GW-3333 Experimental Results in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), with alternative compounds. The objective is to offer a clear perspective on the reproducibility and potential of these inhibitors in the context of inflammatory diseases such as rheumatoid arthritis. All data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.
Executive Summary
This compound has demonstrated efficacy in preclinical models of arthritis by targeting both the production of soluble TNF-α and the activity of tissue-degrading MMPs. This dual-inhibition strategy presents a compelling therapeutic approach. This guide evaluates the seminal research on this compound and compares its performance with other dual TACE/MMP inhibitors, namely TMI-1 and apratastat. While all three compounds show promise in animal models, there are notable differences in their reported efficacy and developmental status. Apratastat, for instance, did not show efficacy in Phase II clinical trials for rheumatoid arthritis, highlighting the translational challenges in this class of drugs.[1][2][3] This guide serves as a valuable resource for researchers aiming to build upon these findings.
Data Presentation: Comparative Efficacy of TACE/MMP Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Inhibitory Activity (IC50 values)
| Compound | TACE (ADAM17) | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | Reference |
| This compound | Data not explicitly found in public abstracts | Data not explicitly found in public abstracts | Data not explicitly found in public abstracts | Data not explicitly found in public abstracts | Data not explicitly found in public abstracts | Data not explicitly found in public abstracts | Conway et al., 2001 |
| TMI-1 | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range | [4] |
| Apratastat (TMI-005) | 182 ng/ml (in vitro) | - | - | - | - | - | [5] |
Note: While the Conway et al. (2001) paper states that plasma levels of unbound this compound were at least 50-fold above the IC50 values for individual MMPs, the specific values were not available in the reviewed abstracts.
Table 2: In Vivo Efficacy in Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat Adjuvant-Induced Arthritis (21-day model) | Not specified in abstracts | Inhibition of both ankle swelling and joint destruction.[6] Outperformed anti-TNF antibody in this chronic model. | Conway et al., 2001 |
| TMI-1 | Mouse Collagen-Induced Arthritis (prophylactic) | 5, 10, and 20 mg/kg p.o. b.i.d. | Significant reduction in clinical severity scores.[4] | [4] |
| TMI-1 | Mouse Collagen-Induced Arthritis (therapeutic) | 100 mg/kg p.o. b.i.d. | Significant reduction in clinical severity scores.[4] | [4] |
| Apratastat (TMI-005) | Rat Adjuvant-Induced Arthritis | 1, 10, or 30 mg/kg p.o. b.i.d. for 10 days | Significant reduction in disease severity scores.[5] | [5] |
| Apratastat (TMI-005) | Rat Collagen-Induced Arthritis | 100 mg b.i.d. or 200 mg q.d. | Significant reduction in clinical and histological manifestations of joint destruction.[5] | [5] |
| Anti-TNF Antibody | Rat Adjuvant-Induced Arthritis (21-day model) | Not specified in abstracts | Did not inhibit ankle swelling or joint destruction.[6] | Conway et al., 2001 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility.
Adjuvant-Induced Arthritis (AIA) in Rats (as per Conway et al., 2001)
This model is a well-established method for inducing arthritis in rats to study anti-inflammatory and anti-arthritic agents.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or into a footpad.
-
Disease Progression: Following injection, a primary inflammatory response is observed at the injection site. A secondary, systemic arthritic response typically develops in the contralateral and forepaws around day 10-12, characterized by progressive swelling.
-
Assessments:
-
Ankle Swelling: Measured periodically using a plethysmometer or calipers to determine the change in paw volume or diameter.
-
Histological Assessment: At the end of the study (e.g., day 21), animals are euthanized, and the joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion. A semi-quantitative scoring system is typically used to evaluate the severity of these parameters.
-
Collagen-Induced Arthritis (CIA) in Mice (as per Zhang et al., 2004 for TMI-1)
The CIA model is another widely used model that mimics many aspects of human rheumatoid arthritis.
-
Induction: Mice are immunized with an emulsion of bovine type II collagen and Freund's Complete Adjuvant. A booster injection is typically given 21 days after the primary immunization.
-
Disease Progression: Arthritis usually develops 3 to 5 weeks after the primary immunization, characterized by erythema and swelling of the paws.
-
Assessments:
-
Clinical Scoring: The severity of arthritis is assessed visually using a scoring system based on the number of inflamed joints and the degree of inflammation.
-
Histological Assessment: Similar to the AIA model, joints are collected at the end of the study for histological analysis of synovitis, cartilage degradation, and bone erosion.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its effect by inhibiting two key players in the inflammatory cascade: TACE and MMPs. The following diagram illustrates this dual mechanism of action.
Caption: Dual inhibition of TACE and MMPs by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an anti-arthritic compound like this compound in an adjuvant-induced arthritis model.
References
- 1. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]
- 2. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
A Head-to-Head Comparison of GW-3333 with Novel TACE/MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the dual TNF-alpha-converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitor, GW-3333, with other notable compounds that have since emerged: BMS-561392 (DPC-333) and Apratastat (TMI-005). While direct head-to-head clinical trials are unavailable due to the discontinuation of these compounds' development, this guide synthesizes available preclinical data to offer objective performance comparisons, supported by detailed experimental protocols.
At a Glance: Comparative Efficacy and Potency
The following tables summarize the key quantitative data on the in vitro inhibitory activity and in vivo efficacy of this compound, BMS-561392, and Apratastat.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | TACE (ADAM17) | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-13 |
| This compound | Data not explicitly quantified in provided search results | - | - | - | - | - | - |
| BMS-561392 (DPC-333) | 0.20[1] | >4949[2] | 3333[2] | 163[2] | 795[2] | >2128[2] | 16083[2] |
| Apratastat (TMI-005) | 440[1] | - | - | - | - | - | - |
Note: The IC50 values for this compound against individual MMPs were noted to be at least 50-fold lower than the plasma levels achieved in in vivo studies, but specific values were not found in the provided search results.[3]
Table 2: In Vivo Efficacy in Rat Models of Arthritis
| Compound | Arthritis Model | Dose | Key Findings |
| This compound | Peptidoglycan Polysaccharide-Induced | 80 mg/kg b.i.d. | Inhibited ankle swelling, slightly less active than an anti-TNF antibody.[3] |
| 21-day Adjuvant-Induced | Not specified | Inhibited both ankle swelling and joint destruction.[3] | |
| BMS-561392 (DPC-333) | Collagen Antibody-Induced | 5.5 mg/kg daily | Suppressed the maximal response by approximately 50%.[4] |
| Apratastat (TMI-005) | Adjuvant-Induced | 1, 10, or 30 mg/kg b.i.d. | Significantly reduced disease severity scores.[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: Mechanism of TACE and MMP inhibition in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. | BioWorld [bioworld.com]
In Vivo Validation of GW-3333's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of GW-3333, a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs), with alternative therapeutic strategies for inflammatory diseases such as rheumatoid arthritis. The following sections present supporting experimental data, detailed methodologies for key in vivo models, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a dual mechanism of action. It inhibits TACE, the enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By blocking this cleavage, this compound reduces the levels of circulating TNF-α, a key pro-inflammatory cytokine. Additionally, this compound inhibits various MMPs, a family of enzymes involved in the degradation of extracellular matrix components, which contributes to tissue destruction in inflammatory conditions like arthritis.[1][2]
dot
References
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Guide to Proper Chemical Disposal
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. The improper disposal of chemical substances can pose significant risks to human health and the environment, underscoring the critical need for stringent and well-defined disposal protocols.[1][2] This guide provides essential, step-by-step information for the proper disposal of laboratory chemical waste, ensuring the safety of personnel and compliance with regulations.
The Foundation of Chemical Waste Management: Identification and Segregation
The initial and most crucial step in the disposal process is the accurate identification and categorization of chemical waste.[3] Laboratory waste is broadly classified based on its characteristics and potential hazards. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[4]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[4]
-
Toxicity: Materials that are harmful or fatal when ingested or absorbed.
In addition to these characteristics, the EPA maintains lists of specific chemical wastes (F, K, P, and U-listed wastes) that are automatically classified as hazardous.[1]
Proper segregation of incompatible chemicals is paramount to prevent violent reactions, fires, or the release of toxic fumes.[5] Store different waste types in separate, designated containers.[5][6]
Table 1: General Segregation Guidelines for Chemical Waste
| Waste Category | Incompatible With | Storage Recommendations |
| Acids | Bases, Cyanides, Sulfides, Organic Compounds | Store in a dedicated acid cabinet. Never store in steel containers.[5] |
| Bases | Acids | Store separately from acids. |
| Flammable Solvents | Oxidizers | Store in a flammable-liquids cabinet. |
| Oxidizers | Flammable materials, Reducing agents, Organic compounds | Store separately from other chemicals.[5] |
| Water-Reactive Chemicals | Aqueous solutions, Acids | Store in a dry, protected location. |
| Acutely Toxic Chemicals (P-listed) | All other waste streams | Store in designated, clearly marked containers. |
The Accumulation Point: Satellite Accumulation Areas (SAAs)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) at or near the point of generation.[4][5] These designated areas are for the short-term storage of waste before it is collected for disposal.
Table 2: Key Requirements for Satellite Accumulation Areas
| Requirement | Specification |
| Maximum Volume | Up to 55 gallons of hazardous waste.[4][6] |
| Acutely Toxic Waste Limit | Up to 1 quart of liquid or 1 kg of solid P-listed waste.[4][6] |
| Container Status | Containers must be kept closed except when adding waste.[4][6] |
| Labeling | All containers must be clearly labeled with "Hazardous Waste" and the specific contents.[5][7] |
| Condition of Containers | Containers must be in good condition and compatible with the waste they hold.[5] |
| Storage Duration | Once a container is full, it must be removed from the SAA within three days. Partially filled containers can remain for up to one year.[5] |
Step-by-Step Disposal Protocol
-
Waste Identification: Determine if the waste is hazardous based on its characteristics or if it is a listed waste. When in doubt, treat the waste as hazardous.[6][7]
-
Container Selection: Choose a container that is chemically compatible with the waste.[5] The container must be leak-proof and have a secure lid.[1]
-
Labeling: Immediately label the container with a hazardous waste tag, detailing its contents, including the percentage of each component.[5][7]
-
Accumulation: Store the container in a designated SAA, ensuring it is segregated from incompatible materials.[6]
-
Request for Pickup: Once a waste container is full, or if the waste is no longer being generated, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[7]
-
Empty Container Management: A container that held hazardous waste can typically be disposed of as regular trash after it has been triple-rinsed with a suitable solvent.[7][8] The rinseate must be collected and disposed of as hazardous waste.[7] For containers that held volatile organic solvents, air-drying in a fume hood may be sufficient.[8] Always deface or remove the original labels from empty containers before disposal.[7][8]
Experimental Protocols: A General Approach to Neutralization
For certain acidic or basic waste streams, in-lab neutralization may be permissible. However, this should only be performed by trained personnel and in accordance with institutional guidelines.
General Protocol for Acid-Base Neutralization:
-
Caution: This process generates heat and potentially fumes. Perform all steps slowly in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Dilution: For small quantities (e.g., under 25 mL) of concentrated acids or bases, dilute them by a factor of at least 10 with water before neutralization.[9]
-
Neutralization:
-
For Acids: Slowly add an appropriate inorganic base (e.g., sodium bicarbonate) to the diluted acid solution while stirring.
-
For Bases: Slowly add the diluted base to a large volume of water, then neutralize with a suitable acid.
-
-
pH Verification: After the reaction has subsided, test the pH of the solution to ensure it is between 5 and 9.[9]
-
Disposal: If the neutralized solution meets all institutional criteria for sewer disposal, it can be flushed down the drain with a large volume of water.[9]
Note: Oxidizing acids, acids or bases containing heavy metals, and quantities exceeding institutional limits must be managed by EHS.[9]
Visualizing the Workflow: Chemical Waste Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the key steps for proper laboratory chemical waste disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Protocols for Novel or Unidentified Compounds (such as GW-3333)
Given that a specific Safety Data Sheet (SDS) for "GW-3333" is not publicly available, it is imperative to treat this substance as a compound with unknown hazards. The following procedural guidance is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information for handling any novel or uncharacterized chemical substance. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety Protocol: Risk Assessment
Before any handling of a novel compound, a thorough risk assessment is mandatory.[1][2] This process should be documented and approved by the institution's Environmental Health and Safety (EHS) department. The primary principle is to assume the substance is hazardous until proven otherwise.[3]
Key Risk Assessment Steps:
-
Hazard Identification: Assume the compound is potent and potentially toxic, carcinogenic, mutagenic, or a reproductive hazard.
-
Exposure Assessment: Identify all potential routes of exposure, including inhalation, dermal contact, ingestion, and injection.[2]
-
Control Measures: Determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.[2]
Personal Protective Equipment (PPE)
For a substance with unknown hazards, a comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Protects against direct skin contact and absorption. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Provides protection against splashes, sprays, and airborne particles. Safety glasses are not sufficient. |
| Respiratory Protection | A fit-tested N95 respirator at a minimum for handling solids. For volatile substances or procedures that may generate aerosols, a higher level of protection such as a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is required.[1] | Protects against the inhalation of airborne particles, which is a primary exposure route for potent compounds.[1] |
| Body Protection | A disposable, solid-front, back-closing laboratory coat or a full-body "bunny suit."[4] | Provides a barrier against skin contact with spills or contamination. |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant safety shoes with disposable shoe covers.[1] | Protects feet from spills and prevents the tracking of contamination outside the laboratory.[1] |
Operational Plan: Handling and Synthesis
Engineering Controls:
-
All manipulations of "this compound," including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood or a glove box.[1][2]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Procedural Steps:
-
Preparation: Before starting, ensure all necessary equipment and waste containers are inside the fume hood.
-
Weighing: Use a dedicated, contained balance or perform weighing within the fume hood on a disposable weigh paper.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: Decontaminate all surfaces within the fume hood after completion of work.
Disposal Plan
All waste generated from the handling of "this compound" must be treated as hazardous waste.[1]
Waste Segregation and Labeling:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh papers, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing "this compound" in a sealed, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
Labeling: All waste containers must be labeled with:
-
"Hazardous Waste - Caution Unknown"[3]
-
The name of the substance ("this compound")
-
The date of accumulation
-
The name of the principal investigator and laboratory location
Disposal Procedure:
-
Do not dispose of any waste down the drain or in the regular trash.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][6] They will have procedures for handling and disposing of unknown or novel compounds.
Visualized Workflows
Below are diagrams illustrating the key decision-making and operational workflows for handling a novel compound like "this compound".
Caption: Operational workflow for handling novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
